molecular formula C9H10O3 B13537405 2-(2-Hydroxy-5-methylphenyl)acetic acid

2-(2-Hydroxy-5-methylphenyl)acetic acid

Cat. No.: B13537405
M. Wt: 166.17 g/mol
InChI Key: RDMFKTGZYKNWGQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methylphenyl)acetic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxy-5-methylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-5-methylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(2-hydroxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H10O3/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

RDMFKTGZYKNWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

2-(2-Hydroxy-5-methylphenyl)acetic acid CAS 41873-66-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-Hydroxy-5-methylphenyl)acetic Acid (CAS 41873-66-9) for Research and Development Professionals

Introduction and Core Characteristics

2-(2-Hydroxy-5-methylphenyl)acetic acid, registered under CAS Number 41873-66-9, is a bifunctional organic compound belonging to the family of substituted phenylacetic acids. Its structure is characterized by a phenylacetic acid core with two key substituents on the aromatic ring: a hydroxyl (-OH) group at the ortho position (C2) and a methyl (-CH₃) group at the para position relative to the hydroxyl group (C5). This specific arrangement of functional groups—a phenolic hydroxyl, a carboxylic acid, and an electron-donating methyl group—imparts a unique combination of reactivity and physical properties, making it a valuable intermediate and building block in synthetic chemistry.

Primarily utilized in research and development settings, this compound serves as a versatile scaffold for the synthesis of more complex molecules, particularly within the realms of medicinal chemistry, agrochemicals, and materials science. The presence of three distinct reactive sites allows for selective chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its properties, predictive spectroscopic analysis, synthesis strategies, chemical reactivity, and safe handling protocols, designed for professionals engaged in chemical research and drug development.

Caption: Chemical Structure of 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate is fundamentally defined by its physical properties and spectroscopic signature. This section details the known physicochemical characteristics and provides a predictive analysis of its spectroscopic profile, which is crucial for reaction monitoring and quality control.

Physical and Chemical Properties

The compound is typically supplied as a powder and is stable under standard ambient conditions.[1] Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 41873-66-9[1][2]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.18 g/mol [1][2]
Appearance Powder[1]
Melting Point 118-120 °C[1][2]
Storage Temperature Room Temperature[1]
InChI Key RDMFKTGZYKNWGQ-UHFFFAOYSA-N[1]
Spectroscopic Profile (Predictive and Comparative Analysis)
  • ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be highly informative. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, likely above 9.0 ppm and 12.0 ppm respectively, and are D₂O exchangeable. The aromatic region should display three distinct signals corresponding to the protons at C3, C4, and C6. The proton at C6, being ortho to both the hydroxyl and the acetic acid groups, would likely appear as a doublet. The proton at C4, flanked by the methyl group and a proton, would be a doublet of doublets, and the C3 proton would be a doublet. The methylene protons (-CH₂) of the acetic acid side chain are expected to produce a sharp singlet around 3.5 ppm. The methyl group (-CH₃) protons will also yield a distinct singlet, typically around 2.2 ppm.

  • ¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆): The carbon spectrum should exhibit nine unique signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 172-175 ppm range. The six aromatic carbons will resonate between 115-155 ppm, with the carbon bearing the hydroxyl group (C2) being the most deshielded in that range. The methylene carbon (-CH₂) is anticipated around 40 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 20 ppm.

  • Infrared (IR) Spectroscopy (Predicted, KBr Pellet): The IR spectrum provides a clear fingerprint of the functional groups.[6] A very broad absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Superimposed on this may be the sharper O-H stretch of the phenolic group around 3400-3300 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be prominent in the 1710-1680 cm⁻¹ region. Additional significant peaks include C-H stretches (aliphatic and aromatic) just above and below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ range.

  • Mass Spectrometry (Predicted, EI): In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 166. The fragmentation pattern would likely involve the characteristic loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 121, or the loss of the entire acetic acid side chain via benzylic cleavage to yield a fragment corresponding to the cresol cation.

Synthesis and Purification Strategies

The synthesis of ortho-substituted phenylacetic acids can be challenging; however, modern cross-coupling methodologies provide a reliable and efficient route. This section outlines a robust, field-proven synthetic approach and subsequent purification protocol.

Retrosynthetic Analysis & Strategic Approach

A logical retrosynthetic disconnection breaks the C(sp²)-C(sp³) bond between the aromatic ring and the acetic acid methylene group. This points to a cross-coupling strategy, such as a Suzuki reaction, as a powerful and versatile method for its construction.[7] This approach offers high functional group tolerance and generally proceeds with good yields. The required starting materials would be a suitably functionalized aryl halide (e.g., 2-bromo-4-methylphenol) and a boronic ester carrying the acetic acid moiety.

retrosynthesis Target Target Molecule 2-(2-Hydroxy-5-methylphenyl)acetic acid Disconnection Key Disconnection C(sp²)-C(sp³) Bond Target->Disconnection Intermediates Key Intermediates Disconnection->Intermediates ArylHalide Aryl Halide Precursor (Protected 2-Bromo-4-methylphenol) Intermediates->ArylHalide BoronicEster Boronic Ester Reagent (e.g., Acetic Acid Pinacol Boronate) Intermediates->BoronicEster

Caption: Four-step synthesis workflow for the target compound.

Step-by-Step Methodology:

  • Protection of Phenolic Hydroxyl:

    • Rationale: The acidic proton of the phenol can interfere with the Suzuki coupling. Benzyl protection is chosen as it is robust and easily removed via hydrogenolysis.

    • To a solution of 2-bromo-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

    • Reflux the mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (eluting with hexanes/ethyl acetate) to yield the benzyl-protected aryl bromide.

    • Validation: ¹H NMR should confirm the presence of the benzyl group protons and the absence of the phenolic -OH proton.

  • Suzuki Cross-Coupling:

    • Rationale: This C-C bond formation is the key step. A palladium catalyst with a biaryl phosphine ligand like SPhos is highly effective for this type of C(sp²)-C(sp³) coupling.

    • In a reaction vessel, combine the protected aryl bromide (1.0 eq), the boronic ester reagent (1.5 eq), potassium carbonate (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • De-gas the vessel and backfill with an inert atmosphere (Argon or Nitrogen).

    • Add a de-gassed solvent mixture of dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction to 80-100 °C for 6-12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the coupled ester.

    • Validation: Mass spectrometry should show the correct mass for the coupled product. ¹H NMR will confirm the presence of the ethyl ester and the new methylene group.

  • Saponification (Ester Hydrolysis):

    • Rationale: The ethyl ester is converted to the carboxylic acid.

    • Dissolve the coupled ester from the previous step in a mixture of THF and water. Add lithium hydroxide (3.0 eq).

    • Stir at room temperature for 4-8 hours.

    • Remove the THF in vacuo, dilute with water, and acidify to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the benzyl-protected acid.

    • Validation: IR spectroscopy should now show a broad O-H and a C=O stretch characteristic of a carboxylic acid.

  • Deprotection (Hydrogenolysis):

    • Rationale: The final step removes the benzyl protecting group to reveal the free phenol.

    • Dissolve the protected acid in methanol and add 10% Pd/C catalyst (approx. 5-10 wt%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring for 4-12 hours.

    • Monitor by TLC. Upon completion, carefully filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to yield the crude final product.

    • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to obtain the pure 2-(2-Hydroxy-5-methylphenyl)acetic acid.

    • Final Validation: The final product should have a melting point of 118-120 °C. [1]Its spectroscopic data (NMR, IR) should match the predicted profiles in Section 2.2.

Chemical Reactivity and Derivatization

The molecule's three functional groups offer distinct handles for chemical modification, making it a versatile precursor.

reactivity_sites mol Phenol Phenolic -OH (Nucleophilic, Weakly Acidic) Site for Etherification Phenol->p_phenol Carboxyl Carboxylic Acid (Acidic, Electrophilic Carbonyl) Site for Esterification, Amidation Carboxyl->p_carboxyl Ring Aromatic Ring (Electron-Rich) Site for Electrophilic Substitution Ring->p_ring

Caption: Key reactive sites on the molecule. (Note: A schematic image is implied for the Graphviz diagram's central node).

  • Reactions of the Carboxylic Acid Group: This is the most acidic site and readily undergoes deprotonation. It can be converted to a variety of derivatives:

    • Esterification: Reaction with an alcohol (e.g., methanol) under acidic catalysis (like H₂SO₄) yields the corresponding ester. [8]This is often done to increase lipophilicity or to protect the acid during subsequent reactions.

    • Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by treatment with an amine produces amides, a common linkage in bioactive molecules.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(2-hydroxy-5-methylphenyl)ethanol.

  • Reactions of the Phenolic Hydroxyl Group: The phenol is weakly acidic and its oxygen is nucleophilic.

    • Williamson Ether Synthesis: Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide) provides the corresponding ether. This is a common strategy for protecting the phenol group. [9]

  • Reactions on the Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong ortho,para-directing hydroxyl group and the weak ortho,para-directing methyl group. Their effects are synergistic. The vacant position ortho to the hydroxyl group (C3) and ortho to the methyl group (C6) are the most likely sites for substitution reactions like halogenation, nitration, or Friedel-Crafts acylation.

Applications in Research and Drug Development

While not an end-product itself, 2-(2-hydroxy-5-methylphenyl)acetic acid is a valuable starting material. Its utility is primarily as a scaffold and building block .

  • Pharmaceutical Synthesis: Phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound provides a scaffold for synthesizing novel analogs for screening as anti-inflammatory or analgesic agents. [10]* Metabolite Synthesis: The structure is related to known drug metabolites. For instance, a similar compound, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, is a metabolite of the psychoactive drug 5-APB. [9]The title compound can therefore be used to synthesize reference standards for metabolic studies of related parent drugs.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with well-defined chemical handles, it is an ideal fragment for use in FBDD campaigns to identify binding interactions with protein targets.

  • Organic Synthesis: It serves as a precursor for more complex heterocyclic systems, such as benzofurans or chromanones, by leveraging intramolecular reactions between the side chain and the phenolic hydroxyl group.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical reagent.

  • Hazard Identification: The compound is classified with the GHS07 pictogram (Warning). [2] * H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation. [2]

  • Safe Handling Protocol:

    • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

    • Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. [11]For eye contact, rinse cautiously with water for several minutes and seek medical attention. If inhaled, move to fresh air.

    • Spill Management: For small spills, sweep up the powder carefully, avoiding dust generation, and place it in a sealed container for chemical waste disposal. [12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area. [13] * Keep away from strong oxidizing agents and strong bases.

    • The recommended storage condition is room temperature. [1]

References

  • Wacker Chemical Corporation. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Retrieved from [Link]

  • Molbank. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxyphenyl acetic acid. Retrieved from [Link]

  • EPA. (n.d.). Hydroxy(2-hydroxyphenyl)acetic acid Properties. Retrieved from [Link]

  • MDPI. (n.d.). Direct synthesis of dimethyl ether from syngas over mechanical mixtures of CuO/ZnO/Al2O3 and γ-Al2O3. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. Retrieved from [Link]

  • Shodhganga. (n.d.). Experimental and References. Retrieved from [Link]

  • MDPI. (2018). Capability of the Direct Dimethyl Ether Synthesis Process for the Conversion of Carbon Dioxide. Retrieved from [Link]

  • ScienceDirect. (1999). Kinetics and modelling of dimethyl ether synthesis from synthesis gas. Retrieved from [Link]

  • mzCloud. (2014). 2-Hydroxyphenylacetic acid. Retrieved from [Link]

  • MassBank. (2017). 2-Hydroxyphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct synthesis of dimethyl ether (DME) from syngas on bifunctional catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • TNO Publications. (n.d.). Separation Enhanced Dimethyl Ether Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Acetic Acid FT-IR Spectrum Analysis. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved from [Link]

Sources

Metabolic Pathway Analysis of 5-Methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the metabolic fate, analytical characterization, and toxicological implications of 5-methylphenylacetic acid (5-MPAA) and its derivatives. As structural scaffolds in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac and ibufenac, and as catabolic intermediates in microbial degradation, understanding these pathways is critical for drug safety assessment and environmental toxicology. This guide synthesizes mammalian Phase I/II metabolism with microbial catabolism, supported by a validated LC-MS/MS analytical workflow.

Metabolic Architecture: Diverging Fates

The metabolism of 5-MPAA is dictated by the competition between Phase II conjugation of the carboxylic acid tail and Phase I oxidation of the aromatic methyl group.

Mammalian Metabolism (Hepatic Clearance)

In mammals, the primary metabolic pressure is on the carboxylic acid moiety, followed by oxidation of the lipophilic methyl substituent.

  • Phase II Conjugation (Dominant):

    • Amino Acid Conjugation: The carboxylic acid is activated to a CoA thioester by acyl-CoA synthetase medium-chain family members (ACSM1/ACSM2B). In humans and primates, this intermediate conjugates with glutamine via glutamine N-acyltransferase to form 5-methylphenylacetylglutamine . In rodents and dogs, conjugation occurs with glycine to form 5-methylphenylaceturic acid [1].

    • Glucuronidation: The carboxyl group undergoes direct esterification by UDP-glucuronosyltransferases (predominantly UGT2B7 and UGT1A9) to form the 1-O-acyl glucuronide . This metabolite is chemically reactive; acyl glucuronides can undergo intramolecular rearrangement and covalent binding to plasma proteins (via nucleophilic attack by lysine residues), a known mechanism for NSAID-induced idiosyncratic toxicity [2].

  • Phase I Oxidation (Secondary):

    • Benzylic Oxidation: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) target the 5-methyl group. The oxidation sequence proceeds from hydroxymethyl (-CH₂OH) to aldehyde (-CHO) and finally to the dicarboxylic acid (3-carboxyphenylacetic acid derivative).

    • Carnitine Conjugation: Under metabolic stress or specific genetic conditions, the acyl-CoA intermediate may conjugate with carnitine to form 5-methylphenylacetylcarnitine , depleting free carnitine pools and potentially impairing mitochondrial fatty acid

      
      -oxidation [3].
      
Microbial Catabolism (Environmental Fate)

Bacteria (e.g., Sphingomonas, Pseudomonas) utilize 5-MPAA as a carbon source through the phenylacetyl-CoA catabolon .

  • Activation: Conversion to 5-methylphenylacetyl-CoA.

  • Oxygenation: The PaapABCDE complex introduces oxygen to the aromatic ring, often accompanied by cryptic hydroxylation.

  • Ring Fission: The pathway typically converges on a homogentisate-like intermediate, followed by ring cleavage to enter the TCA cycle [4].

Pathway Visualization

The following diagram illustrates the divergence between mammalian detoxification and microbial catabolism.

MetabolicPathway MPAA 5-Methylphenylacetic Acid (5-MPAA) MPAA_CoA 5-Methylphenylacetyl-CoA (Activated Intermediate) MPAA->MPAA_CoA ACSM1/2 (Mammal) PaaK (Microbe) OH_MPAA 5-Hydroxymethyl-PAA MPAA->OH_MPAA CYP2C9/3A4 (Benzylic Oxidation) Glucuronide 1-O-Acyl Glucuronide (Reactive Metabolite) MPAA->Glucuronide UGT2B7/1A9 (Direct Conjugation) Glutamine 5-Methylphenylacetylglutamine (Human/Primate) MPAA_CoA->Glutamine GLYAT (Human) Glycine 5-Methylphenylaceturic Acid (Rodent/Dog) MPAA_CoA->Glycine GLYAT (Rodent) Carnitine 5-Methylphenylacetylcarnitine (Biomarker of Toxicity) MPAA_CoA->Carnitine CRAT (Carnitine Depletion) RingFission Ring Fission Products (TCA Cycle) MPAA_CoA->RingFission PaaABCDE (Microbial Catabolism) COOH_PAA 3-Carboxyphenylacetic Acid (Dicarboxylic Acid) OH_MPAA->COOH_PAA ADH/ALDH

Figure 1: Divergent metabolic fates of 5-MPAA showing species-specific conjugation (Green), reactive intermediates (Red), and oxidative pathways (Grey).

Analytical Workflow: LC-MS/MS Quantification

Quantification of acidic metabolites requires specific attention to ionization polarity and mobile phase pH to ensure deprotonation.

Sample Preparation
  • Matrix: Plasma, Urine, or Cell Culture Media.

  • Protein Precipitation: 1:3 ratio with ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Solid Phase Extraction (SPE): Recommended for urine to remove salts. Use Mixed-Mode Anion Exchange (MAX) cartridges to retain the acidic analytes while washing away neutrals/bases.

    • Wash: 5% NH₄OH in water.

    • Elute: 2% Formic Acid in Methanol.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500+). Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.

ParameterSettingRationale
Column C18 or Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm)Phenyl-Hexyl provides superior selectivity for aromatic isomers.
Mobile Phase A Water + 5 mM Ammonium Acetate (pH 9.0)High pH ensures full deprotonation of the carboxylic acid, enhancing ESI- sensitivity [5].
Mobile Phase B AcetonitrileOrganic modifier for elution.
Flow Rate 0.3 - 0.4 mL/minOptimal for electrospray desolvation.
Gradient 5% B (0-1 min)

95% B (8 min)
Retains polar conjugates (glutamine) early; elutes parent acid later.
MRM Transitions (Targeted)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanism
5-MPAA 149.1105.115Loss of CO₂ (Decarboxylation)
Acyl Glucuronide 325.1149.120Loss of Glucuronic Acid moiety
Glutamine Conj. 277.1145.125Loss of Glutamine fragment
Glycine Conj. 206.174.018Formation of Glycine fragment

Toxicological Implications

Acyl Glucuronide Reactivity

The formation of the 1-O-acyl glucuronide of 5-MPAA is a critical safety checkpoint. Unlike ether glucuronides, acyl glucuronides are electrophilic. They can transacylate to form covalent adducts with serum albumin.

  • Assessment Protocol: Incubate 5-MPAA with human liver microsomes (HLM) + UDPGA. Monitor the isomerization of the 1-O-acyl glucuronide to 2/3/4-O-acyl isomers via LC-MS over time. Rapid isomerization correlates with higher toxicity risk [6].

Carnitine Depletion

Chronic administration of pivalate or valproate analogs is known to induce carnitine deficiency. 5-MPAA derivatives, by sequestering carnitine into 5-methylphenylacetylcarnitine (excreted in urine), can mimic this phenotype.

  • Monitoring: In preclinical toxicology studies, monitor the ratio of Free Carnitine to Acyl-Carnitine in plasma. A ratio < 0.8 suggests metabolic stress [3].

References

  • PathBank. (2019). Phenylacetate Metabolism Pathway. PathBank. [Link]

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. [Link]

  • Hoppel, C. (2003). The role of carnitine in normal and altered fatty acid metabolism. American Journal of Kidney Diseases. [Link]

  • Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathways. Microbiology and Molecular Biology Reviews. [Link]

  • Agilent Technologies. (2020). Analysis of Acidic Metabolites using Negative Mode ESI. Agilent Application Notes. [Link]

  • Regan, S., et al. (2010). Acyl glucuronides: The good, the bad, and the ugly. Annual Reports in Medicinal Chemistry. [Link]

A Technical Guide to the Therapeutic Potential of 2-(2-Hydroxy-5-methylphenyl)acetic Acid in Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation underpins a vast array of human diseases, creating a persistent need for novel therapeutic agents with improved efficacy and safety profiles. This technical guide explores the therapeutic potential of 2-(2-Hydroxy-5-methylphenyl)acetic acid, a phenolic acid derivative, as a novel anti-inflammatory agent. Structurally related to known anti-inflammatory compounds, this molecule presents a compelling case for investigation. This document outlines a comprehensive preclinical strategy to characterize its mechanism of action and evaluate its efficacy. We will delve into its hypothesized molecular targets, including the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, and provide detailed, field-proven protocols for its in vitro and in vivo validation. The guide is designed to provide researchers with the scientific rationale and practical methodologies required to systematically investigate 2-(2-Hydroxy-5-methylphenyl)acetic acid as a potential lead compound in anti-inflammatory drug discovery.

Introduction: The Unmet Need in Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[1] While acute inflammation is a protective and self-limiting process, its chronic dysregulation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, particularly with long-term use.[3] This clinical reality fuels the search for novel anti-inflammatory agents with more targeted mechanisms and improved safety profiles.

Phenylacetic acid derivatives have a rich history in medicinal chemistry, with many exhibiting significant anti-inflammatory and analgesic properties.[4] 2-(2-Hydroxy-5-methylphenyl)acetic acid, the subject of this guide, possesses a phenolic hydroxyl group and a carboxylic acid moiety—structural features common to many NSAIDs. This structural similarity provides a strong rationale for investigating its potential to modulate key inflammatory pathways. This guide will lay out a systematic approach to validate this hypothesis.

Compound Profile: 2-(2-Hydroxy-5-methylphenyl)acetic acid

  • IUPAC Name: 2-(2-Hydroxy-5-methylphenyl)acetic acid

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

  • Structure:

    
    
    

This compound belongs to the class of hydroxyphenylacetic acids.[5] The presence of both a phenolic hydroxyl group and a carboxylic acid group suggests it may interact with biological systems through hydrogen bonding and ionic interactions, which is characteristic of many enzyme inhibitors.[6]

Hypothesized Mechanisms of Anti-Inflammatory Action

Based on its structural features and the known mechanisms of other phenolic acids, we hypothesize that 2-(2-Hydroxy-5-methylphenyl)acetic acid exerts its anti-inflammatory effects through two primary, interconnected pathways: inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[7] COX-1 is constitutively expressed and plays a role in physiological "housekeeping" functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[8][9] Many NSAIDs achieve their therapeutic effect by inhibiting these enzymes.[10] We hypothesize that 2-(2-Hydroxy-5-methylphenyl)acetic acid may act as a direct inhibitor of COX-2.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2][11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[2] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB.[12] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of hundreds of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and the COX-2 enzyme itself.[11][13] We propose that 2-(2-Hydroxy-5-methylphenyl)acetic acid may interfere with this pathway, potentially by preventing the degradation of IκB or inhibiting NF-κB's nuclear translocation.

The interplay between these two pathways is critical. By inhibiting NF-κB, the compound could suppress the expression of COX-2, representing an upstream regulatory effect. This dual-action potential—direct enzyme inhibition and transcriptional suppression—makes 2-(2-Hydroxy-5-methylphenyl)acetic acid a particularly interesting candidate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor TLR4 Receptor LPS->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB IκB IKK->IkB 3. Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 4. Translocates Compound 2-(2-Hydroxy-5-methylphenyl) acetic acid Compound->IKK Hypothesized Inhibition Point A COX2_enzyme COX-2 Enzyme Compound->COX2_enzyme Hypothesized Inhibition Point B Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins 8. Catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_enzyme Substrate DNA DNA (κB sites) NFkB_nuc->DNA 5. Binds mRNA Pro-inflammatory Gene mRNA (e.g., COX-2, TNF-α) DNA->mRNA 6. Transcription mRNA->COX2_enzyme 7. Translation

Caption: Hypothesized anti-inflammatory mechanisms of action.

A Roadmap for Preclinical Validation

To rigorously test these hypotheses, a phased experimental approach is essential. This ensures that each step builds logically on the last, providing a self-validating system of inquiry.

G cluster_phase1 cluster_phase2 start Start: Compound Synthesis & QC phase1 Phase 1: In Vitro Characterization start->phase1 p1_a Protocol 1: Cell Viability Assay (e.g., MTT) phase1->p1_a p1_b Protocol 2: Macrophage Inflammation Assay (LPS-stimulated RAW 264.7) p1_a->p1_b p1_c Protocol 3: Cytokine Quantification (ELISA for TNF-α, IL-6) p1_b->p1_c p1_d Protocol 4: Mechanistic Western Blot (p-p65, IκBα, COX-2) p1_c->p1_d phase2 Phase 2: In Vivo Proof-of-Concept p1_d->phase2 p2_a Protocol 5: Acute Inflammation Model (Carrageenan-Induced Paw Edema) phase2->p2_a end_node Go/No-Go Decision for Lead Optimization p2_a->end_node

Sources

Technical Guide & Safety Data Sheet: 2-(2-Hydroxy-5-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for 2-(2-Hydroxy-5-methylphenyl)acetic acid , structured for researchers and drug development professionals.

CAS No. 41873-66-9[1]

Part 1: Executive Technical Summary

2-(2-Hydroxy-5-methylphenyl)acetic acid is a bifunctional aromatic building block characterized by an electron-rich phenolic moiety ortho-positioned to an acetic acid side chain. This structural arrangement renders the compound highly versatile in heterocyclic synthesis—specifically as a precursor for benzofuran-2(3H)-ones (coumaranones) via intramolecular lactonization.

For the research scientist, this compound presents a specific set of stability challenges distinct from simple phenylacetic acids. Its propensity for oxidative coupling (typical of p-alkyl phenols) and spontaneous dehydration requires rigorous control over storage humidity and pH environments.

Chemical Identity & Physical Properties
PropertyData
Chemical Name 2-(2-Hydroxy-5-methylphenyl)acetic acid
Synonyms 5-Methyl-2-hydroxyphenylacetic acid; (2-Hydroxy-5-methylphenyl)ethanoic acid
CAS Number 41873-66-9
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Physical State Off-white to beige powder
Melting Point 118–120 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Acidity (pKa) ~4.2 (Carboxyl), ~10.0 (Phenol)

Part 2: Hazard Identification & Risk Assessment[6]

While classified under GHS as an Irritant, the "Senior Scientist" perspective requires acknowledging the reactive hazards of the phenol group. Phenols can be readily absorbed through the skin and may cause depigmentation or chemical burns upon prolonged contact, even if not explicitly classified as corrosive in all jurisdictions.

GHS Classification (29 CFR 1910.1200)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Signal Word: WARNING
Precautionary Decision Logic (Graphviz)

The following decision tree outlines the mandatory PPE and engineering controls based on the operational scale.

SafetyLogic Start Experimental Scale SmallScale < 1 Gram (Weighing/Aliquot) Start->SmallScale LargeScale > 1 Gram (Synthesis/Work-up) Start->LargeScale FumeHood Standard Fume Hood (Face Vel. > 100 fpm) SmallScale->FumeHood Standard LargeScale->FumeHood Liquid Handling GloveBox Containment/Glove Box (If dust generation high) LargeScale->GloveBox Solid Handling PPE_Basic PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat FumeHood->PPE_Basic PPE_Advanced PPE: Double Nitrile or Neoprene N95/P100 Respirator (if open) Chemical Splash Goggles GloveBox->PPE_Advanced

Figure 1: Risk-based decision matrix for selecting engineering controls and Personal Protective Equipment (PPE).

Part 3: Handling, Stability, and Reactivity

The "Self-Validating" Storage Protocol

The primary degradation pathway for this compound is oxidative discoloration (browning) due to the electron-rich phenol ring and lactonization promoted by moisture/acid.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The phenol group is susceptible to air oxidation, turning the beige powder dark brown over time.

  • Temperature: Refrigerate (2–8 °C).

  • Validation:

    • Visual Check: If the powder is dark brown or sticky, significant oxidation or hygroscopic moisture uptake has occurred.

    • Solubility Check: Dissolve 10 mg in 1 mL methanol. The solution should be clear and colorless to pale yellow. Turbidity suggests polymerization or contamination.

Reactivity Alert: Spontaneous Lactonization

Researchers must be aware that under acidic conditions or high heat, 2-(2-Hydroxy-5-methylphenyl)acetic acid undergoes intramolecular dehydration to form 5-methylbenzofuran-2(3H)-one (5-methyl-2-coumaranone).

  • Implication for HPLC Analysis: If your mobile phase is highly acidic (e.g., 0.1% TFA), you may observe a split peak or a secondary peak corresponding to the lactone. Use buffered mobile phases (Ammonium Acetate/Formate) to maintain the open-chain acid form during analysis.

Part 4: Experimental Application & Protocol

Context: This compound is frequently used as a scaffold for synthesizing benzofuran derivatives or as a ligand in coordination chemistry. Below is a standardized protocol for Lactonization to 5-methylbenzofuran-2(3H)-one , a common intermediate step.

Protocol: Acid-Catalyzed Cyclodehydration

Objective: Convert 2-(2-Hydroxy-5-methylphenyl)acetic acid to its corresponding lactone.

Reagents:

  • Substrate: 2-(2-Hydroxy-5-methylphenyl)acetic acid (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the substrate and toluene (0.1 M concentration relative to substrate). Add catalytic pTSA.

  • Reaction: Heat to reflux (110 °C). The reaction is driven by the azeotropic removal of water.

    • Causality: Removing water shifts the equilibrium toward the lactone (Le Chatelier's principle).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The acid (polar, streaks near baseline) will disappear, replaced by the lactone (less polar, higher R_f).

  • Work-up: Cool to room temperature. Wash with saturated NaHCO₃ (to remove catalyst and unreacted acid). Dry organic layer over MgSO₄, filter, and concentrate.

Mechanistic Pathway (Graphviz)

ReactionPathway Reactant 2-(2-Hydroxy-5-methylphenyl) acetic acid (Open Chain) Intermediate Tetrahedral Intermediate Reactant->Intermediate + H⁺ (pTSA) Product 5-Methylbenzofuran-2(3H)-one (Lactone) Intermediate->Product - H₂O Water H₂O (Removed via Dean-Stark) Intermediate->Water

Figure 2: Acid-catalyzed cyclodehydration pathway showing the transformation from the open-chain acid to the benzofuranone derivative.

Part 5: Toxicology & First Aid Measures

Toxicological Profile
  • Routes of Entry: Inhalation of dust, Dermal absorption, Ingestion.

  • Acute Effects:

    • Skin: Causes irritation.[1][2] Phenolic compounds can act as local anesthetics, masking the initial pain of a burn.

    • Eyes: Severe irritation, potential for corneal damage if not rinsed immediately.

  • Chronic Effects: No specific carcinogenicity data available for this CAS. However, structural analogs (cresols) are investigated for liver/kidney toxicity upon chronic exposure.

Emergency Response Protocol
  • Eye Contact: Immediately flush with water for 15 minutes . Lift eyelids. Self-Validation: Do not stop until the 15-minute timer rings; shorter rinsing is often ineffective for organic acids.

  • Skin Contact: Wash with Polyethylene Glycol (PEG 300) or copious soap and water.

    • Expert Insight: PEG is superior to water for solubilizing and removing phenols from skin.

  • Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Wet with water/alcohol, absorb with inert material (vermiculite), and place in a hazardous waste container labeled "Organic Solid - Irritant".

Part 6: Disposal Considerations

Disposal must comply with local, state, and federal regulations (e.g., RCRA in the US).

  • Waste Stream: Organic Combustible.

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not discharge into drains.[1] The phenolic nature poses toxicity risks to aquatic life (GHS Aquatic Acute categories often apply to substituted phenols).

References

  • PubChem. (n.d.).[3] Compound Summary for CAS 41873-66-9.[4] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

protocol for synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid from p-cresol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic Acid from p-Cresol

Introduction

2-(2-Hydroxy-5-methylphenyl)acetic acid is a valuable chemical intermediate. Phenylacetic acid derivatives are significant scaffolds in medicinal chemistry and materials science, serving as building blocks for a wide range of more complex molecules.[1] The starting material, p-cresol (4-methylphenol), is an abundant and cost-effective feedstock derived from various natural and industrial sources.[2][3][4][5] This document provides a comprehensive, multi-step protocol for the synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid from p-cresol, designed for researchers and professionals in organic synthesis and drug development.

The protocol follows a classical and robust five-step synthetic route. This pathway was designed for its reliability and use of well-established transformations in organic chemistry, ensuring reproducibility. Each step is detailed with mechanistic insights, procedural specifics, and criteria for validation.

Overall Synthetic Strategy

The synthesis begins with the ortho-formylation of p-cresol to introduce a carbonyl group, which is then elaborated into the target acetic acid side chain. The complete pathway is illustrated below.

G pCresol p-Cresol Intermediate1 2-Hydroxy-5-methylbenzaldehyde pCresol->Intermediate1 Step 1: Reimer-Tiemann Reaction Intermediate2 (2-Hydroxy-5-methylphenyl)methanol Intermediate1->Intermediate2 Step 2: Reduction Intermediate3 2-(Chloromethyl)-4-methylphenol Intermediate2->Intermediate3 Step 3: Chlorination Intermediate4 2-(2-Hydroxy-5-methylphenyl)acetonitrile Intermediate3->Intermediate4 Step 4: Cyanation FinalProduct 2-(2-Hydroxy-5-methylphenyl)acetic Acid Intermediate4->FinalProduct Step 5: Hydrolysis

Caption: Overall 5-step synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Part 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde via Reimer-Tiemann Reaction

Principle and Mechanistic Insight

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols.[6][7] The reaction utilizes chloroform (CHCl₃) and a strong base, typically sodium or potassium hydroxide, to generate dichlorocarbene (:CCl₂), a highly reactive electrophilic intermediate.[7][8] The phenoxide ion, formed by the deprotonation of p-cresol in the basic medium, is highly nucleophilic due to the delocalization of the negative charge into the aromatic ring.[6][8] This activated ring attacks the dichlorocarbene, preferentially at the ortho position due to stabilization by the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the desired aldehyde, 2-hydroxy-5-methylbenzaldehyde.[8]

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
p-Cresol 108.14 10.8 g 0.1
Sodium Hydroxide 40.00 24.0 g 0.6
Chloroform 119.38 18.0 mL (26.6 g) 0.22
Deionized Water 18.02 40 mL -
Diethyl Ether 74.12 As needed -
Hydrochloric Acid (conc.) 36.46 As needed -

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (24.0 g) in deionized water (40 mL).

  • Addition of p-Cresol: To the stirred NaOH solution, add p-cresol (10.8 g). The mixture will generate heat as the phenoxide forms. Allow the solution to cool to room temperature.

  • Addition of Chloroform: Heat the mixture to 60-65°C in a water bath. Add chloroform (18.0 mL) dropwise from the dropping funnel over approximately 30 minutes. The reaction is exothermic, and the mixture will turn a reddish-brown color.[6]

  • Reaction: After the addition is complete, continue to stir the mixture at 60-65°C for an additional 90 minutes.

  • Workup - Chloroform Removal: Remove the excess chloroform by steam distillation or carefully under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). A dark, oily product should separate.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with water (2 x 50 mL), followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude 2-hydroxy-5-methylbenzaldehyde can be further purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The pure product is a crystalline solid.[9]

Part 2: Synthesis of (2-Hydroxy-5-methylphenyl)methanol

Principle and Mechanistic Insight

This step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible groups. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the alcohol.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Hydroxy-5-methylbenzaldehyde 136.15 10.0 g 0.073
Sodium Borohydride (NaBH₄) 37.83 1.6 g 0.042
Methanol 32.04 100 mL -
Deionized Water 18.02 As needed -
Hydrochloric Acid (1M) 36.46 As needed -

| Ethyl Acetate | 88.11 | As needed | - |

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde (10.0 g) in methanol (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: While stirring, slowly add sodium borohydride (1.6 g) in small portions over 15-20 minutes. Control the addition rate to manage the effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Acidify the remaining aqueous solution to pH ~5-6 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2-hydroxy-5-methylphenyl)methanol as a solid, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Part 3: Synthesis of 2-(Chloromethyl)-4-methylphenol

Principle and Mechanistic Insight

This step converts the primary benzylic alcohol into the corresponding benzyl chloride, a more reactive intermediate for nucleophilic substitution. Thionyl chloride (SOCl₂) is an effective reagent for this transformation. The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (an Sₙi mechanism), releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and forming the desired alkyl chloride.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
(2-Hydroxy-5-methylphenyl)methanol 138.16 8.0 g 0.058
Thionyl Chloride (SOCl₂) 118.97 5.5 mL (9.0 g) 0.076
Dichloromethane (DCM, dry) 84.93 100 mL -

| Saturated NaHCO₃ solution | - | As needed | - |

Procedure

  • Safety Note: This reaction must be performed in a well-ventilated fume hood as it releases toxic SO₂ and HCl gases.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet connected to a basic trap (e.g., NaOH solution), dissolve (2-hydroxy-5-methylphenyl)methanol (8.0 g) in dry dichloromethane (100 mL).

  • Addition of SOCl₂: Cool the solution to 0°C in an ice bath. Add thionyl chloride (5.5 mL) dropwise over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture slowly onto crushed ice (100 g).

  • Extraction and Neutralization: Separate the organic layer. Wash it carefully with cold water (2 x 50 mL) and then with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) until effervescence ceases, to neutralize any remaining acid.

  • Purification: Wash the organic layer with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude 2-(chloromethyl)-4-methylphenol can be used in the next step without further purification or can be purified by column chromatography.

Part 4: Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetonitrile

Principle and Mechanistic Insight

This transformation is a classic nucleophilic substitution reaction. The highly nucleophilic cyanide ion (⁻CN) from sodium cyanide displaces the chloride from the benzylic position via an Sₙ2 mechanism. The reaction is typically performed in a polar aprotic solvent like DMSO or acetone to facilitate the dissolution of the cyanide salt and promote the Sₙ2 pathway. The product is a key nitrile intermediate.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
2-(Chloromethyl)-4-methylphenol 156.61 7.0 g 0.045
Sodium Cyanide (NaCN) 49.01 2.6 g 0.053
Acetone (dry) 58.08 100 mL -
Deionized Water 18.02 As needed -

| Diethyl Ether | 74.12 | As needed | - |

Procedure

  • Safety Note: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood. All glassware and waste must be decontaminated with a bleach solution. Never mix cyanide waste with acid.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (2.6 g) in a minimal amount of water (~5 mL) and add dry acetone (100 mL).

  • Addition of Substrate: Add a solution of 2-(chloromethyl)-4-methylphenol (7.0 g) in a small amount of acetone to the cyanide solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Solvent Removal and Extraction: Remove the acetone from the filtrate under reduced pressure. Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude nitrile. This can be purified by column chromatography if necessary.

Part 5: Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Principle and Mechanistic Insight

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, described here, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers and tautomerization steps to form an amide intermediate. The amide is then further hydrolyzed under the reaction conditions to yield the carboxylate salt. A final acidification step protonates the carboxylate to give the desired carboxylic acid product.

Experimental Protocol

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
2-(2-Hydroxy-5-methylphenyl)acetonitrile 147.17 5.0 g 0.034
Sodium Hydroxide 40.00 5.5 g 0.138
Deionized Water 18.02 50 mL -
Hydrochloric Acid (conc.) 36.46 As needed -

| Ethyl Acetate | 88.11 | As needed | - |

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (5.5 g) in water (50 mL). Add the crude 2-(2-hydroxy-5-methylphenyl)acetonitrile (5.0 g).

  • Reaction: Heat the mixture to reflux for 6-8 hours. During this time, ammonia gas will evolve (use a fume hood). The reaction is complete when the evolution of ammonia ceases and the oily nitrile layer has dissolved.

  • Workup: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or a toluene/hexane mixture) to yield pure 2-(2-Hydroxy-5-methylphenyl)acetic acid. Dry the final product in a vacuum oven.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H, C=O, C≡N, C-O).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess the purity of solid compounds.

Experimental Workflow Visualization

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Cyanation cluster_4 Step 5: Hydrolysis s1_setup 1. Dissolve NaOH in H₂O 2. Add p-Cresol s1_react 3. Heat to 65°C 4. Add CHCl₃ dropwise 5. Stir for 90 min s1_setup->s1_react s1_workup 6. Remove excess CHCl₃ 7. Acidify with HCl 8. Extract with Ether s1_react->s1_workup s1_purify 9. Wash, Dry, Concentrate 10. Purify (Distillation/Column) s1_workup->s1_purify s2_setup 1. Dissolve Aldehyde in MeOH 2. Cool to 0°C s1_purify->s2_setup s2_react 3. Add NaBH₄ portion-wise 4. Stir at RT for 2h s2_setup->s2_react s2_workup 5. Quench with H₂O 6. Remove MeOH 7. Acidify & Extract s2_react->s2_workup s2_purify 8. Wash, Dry, Concentrate 9. Recrystallize s2_workup->s2_purify s3_setup 1. Dissolve Alcohol in dry DCM 2. Cool to 0°C s2_purify->s3_setup s3_react 3. Add SOCl₂ dropwise 4. Stir at RT for 3h s3_setup->s3_react s3_workup 5. Pour onto ice 6. Separate & Wash with NaHCO₃ s3_react->s3_workup s3_purify 7. Wash, Dry, Concentrate s3_workup->s3_purify s4_setup 1. Prepare NaCN in Acetone/H₂O 2. Add Benzyl Chloride s3_purify->s4_setup s4_react 3. Reflux for 4-6h s4_setup->s4_react s4_workup 4. Filter NaCl 5. Remove Acetone 6. Extract with Ether s4_react->s4_workup s4_purify 7. Wash, Dry, Concentrate s4_workup->s4_purify s5_setup 1. Dissolve Nitrile in NaOH(aq) s4_purify->s5_setup s5_react 2. Reflux for 6-8h s5_setup->s5_react s5_workup 3. Cool & Acidify with HCl 4. Filter precipitate s5_react->s5_workup s5_purify 5. Recrystallize & Dry s5_workup->s5_purify

Caption: Detailed experimental workflow for the multi-step synthesis.

References

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  • Patent 0074272.
  • ResearchGate. Mechanism of OH radical-induced oxidation of p-cresol to p-methylphenoxyl radical | Request PDF.
  • PubMed. Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. [Link]

  • Inventiva Pharma.
  • JOCPR.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • Comptes Rendus de l'Académie des Sciences.
  • Eureka | Patsnap. Synthesis method of 2-methylphenoxyacetic acid.

Sources

Application Note: HPLC Method Development for 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS: 41873-66-9). This compound is a critical synthetic intermediate and potential impurity in the manufacturing of Tolterodine , a muscarinic receptor antagonist used for urinary incontinence.

The Challenge: Dual Functionality

The analyte possesses two ionizable groups with distinct pKa values:

  • Carboxylic Acid (pKa ~4.2): At neutral pH, this group ionizes (

    
    ), making the molecule highly polar and causing it to elute near the void volume (
    
    
    
    ) on reverse-phase columns.
  • Phenolic Hydroxyl (pKa ~10): Contributes to peak tailing due to interactions with residual silanols on the silica support.

The Solution: Ion-Suppression Chromatography

To achieve robust retention and symmetrical peak shape, we employ Ion-Suppression Reverse-Phase HPLC . By maintaining the mobile phase pH below the pKa of the carboxylic acid (pH < 3.0), we force the molecule into its neutral, protonated state. This significantly increases its hydrophobicity, allowing for strong interaction with the C18 stationary phase.

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicImpact on HPLC Method
Structure Phenyl ring, -OH (pos 2), -CH3 (pos 5), -CH2COOH (pos 1)Requires C18 or Phenyl-Hexyl for pi-pi interactions.
Molecular Weight 166.17 g/mol Small molecule; fast diffusion.
Solubility Soluble in MeOH, ACN, DMSO. Sparingly soluble in water.Sample diluent must contain organic solvent (e.g., 50% ACN).
UV Absorption

~210 nm, ~275 nm (Phenolic)
210 nm for trace sensitivity; 280 nm for high selectivity (less matrix interference).
pKa ~4.2 (Acid), ~10 (Phenol)Mobile Phase pH must be acidic (2.5–3.0).
Method Development Workflow

The following diagram illustrates the decision matrix used to finalize this protocol.

MethodDevelopment Start Start: Analyte Assessment (Acidic + Phenolic) Choice1 Column Selection Standard C18 vs. Polar Embedded? Start->Choice1 Choice2 Mobile Phase pH Neutral vs. Acidic? Choice1->Choice2 Select C18 (High Carbon Load) Choice3 Organic Modifier MeOH vs. ACN? Choice2->Choice3 Select pH 2.5 (Suppresses Ionization) Note1 Neutral pH leads to void elution (COO-) Choice2->Note1 FinalMethod FINAL PROTOCOL C18, pH 2.5, ACN Gradient Choice3->FinalMethod Select ACN (Sharper Peaks) Note2 ACN reduces pressure & improves peak symmetry Choice3->Note2

Figure 1: Decision tree for optimizing the separation of phenylacetic acid derivatives.

Detailed Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]
  • Reference Standard: 2-(2-Hydroxy-5-methylphenyl)acetic acid (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer Reagents: Orthophosphoric acid (85%) or Formic Acid (98%); Potassium Dihydrogen Phosphate (

    
    ).
    
  • Water: Milli-Q grade (18.2 MΩ·cm).

Chromatographic Conditions (The "Gold Standard")

This method provides baseline separation from potential impurities (e.g., regioisomers or starting materials like p-cresol).

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18)High surface area and double end-capping prevent peak tailing from the phenolic group.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.2) Suppresses carboxylic acid ionization (

).
Mobile Phase B Acetonitrile (100%) Provides lower backpressure and sharper peaks than Methanol for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 280 nm (Quantitation)Specific to the phenol ring; minimizes baseline drift from gradients.
Injection Volume 10 µLStandard volume; adjust based on sensitivity needs.
Gradient Program

A gradient is recommended to prevent the accumulation of late-eluting hydrophobic impurities often found in synthesis mixtures.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Retain polar impurities)
12.04060Linear Ramp (Elute Target)
15.01090Wash Step
17.01090Hold Wash
17.19010Return to Initial
22.09010Re-equilibration

Note: The target compound, 2-(2-Hydroxy-5-methylphenyl)acetic acid, typically elutes between 8.5 and 9.5 minutes under these conditions.

Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile. Sonicate for 5 minutes. Dilute to volume with water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 Water:Acetonitrile).

    • Critical: Do not use 100% water as the diluent, as the compound may precipitate or adsorb to the vial surface.

Method Validation Parameters

To ensure the method is suitable for regulatory submission (e.g., IND/NDA), validate according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times (


) before analyzing samples.
  • Retention Time %RSD: NMT 1.0%

  • Peak Area %RSD: NMT 2.0%

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for phenolic acids).
  • Theoretical Plates (

    
    ):  > 5000
    
Linearity

Prepare a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Detection (LOD) & Quantitation (LOQ)

Based on Signal-to-Noise (S/N) ratio using 210 nm detection (higher sensitivity):

  • LOD (S/N = 3): ~0.1 µg/mL

  • LOQ (S/N = 10): ~0.3 µg/mL

Troubleshooting & Optimization

Issue 1: Peak Tailing
  • Cause: Secondary interactions between the phenolic -OH and residual silanols on the column stationary phase.

  • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus, Symmetry). Increase buffer ionic strength by using 20 mM Phosphate Buffer (pH 2.5) instead of simple 0.1% acid.

Issue 2: Split Peak or Shoulder
  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN onto a mobile phase starting at 10% ACN can cause "solvent wash-through."

  • Fix: Match the sample diluent to the starting mobile phase conditions (e.g., 10-20% ACN in Water).

Issue 3: Retention Time Drift
  • Cause: pH fluctuation. The carboxylic acid retention is highly sensitive to pH changes near its pKa (4.2).

  • Fix: Strictly control Mobile Phase A pH at 2.2–2.5. Do not use pH 4.0 or 5.0, as small shifts will cause massive retention time changes.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS 41873-66-9). Available at:

  • R. Nageswara Rao, et al. "Separation and determination of Tolterodine and its impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis, 2006.
  • BenchChem. Application Notes for HPLC Analysis of Phenoxyacetic Acid Derivatives. Available at:

  • Sielc Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available at:

  • PubChem. Compound Summary: 2-(2-Hydroxy-5-methylphenyl)acetic acid.[2] Available at:

Sources

procedure for cyclization of 2-(2-Hydroxy-5-methylphenyl)acetic acid to lactones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the synthetic procedure for the intramolecular cyclization (lactonization) of 2-(2-hydroxy-5-methylphenyl)acetic acid to yield 5-methylbenzofuran-2(3H)-one (also known as 5-methyl-2-coumaranone).

Benzofuran-2-ones are critical pharmacophores found in various bioactive natural products and synthetic drugs, exhibiting antioxidant, anti-inflammatory, and anticancer activities. The transformation described here is an acid-catalyzed dehydration, thermodynamically driven by the formation of a stable 5-membered lactone ring fused to an aromatic system.

Key Technical Considerations:

  • Reaction Type: Intramolecular Fisher Esterification / Dehydrative Cyclization.

  • Thermodynamics: The reaction is reversible. High yields depend on the efficient removal of water (Le Chatelier’s principle).

  • Kinetic Control: While spontaneous lactonization can occur, acid catalysis significantly accelerates the rate, preventing intermolecular oligomerization.

Reaction Mechanism

The mechanism proceeds via protonation of the carboxylic acid carbonyl, followed by nucleophilic attack from the phenolic hydroxyl group. The tetrahedral intermediate collapses to expel water, forming the lactone.

ReactionMechanism Start 2-(2-Hydroxy-5-methylphenyl) acetic acid Protonation Carbonyl Protonation (Activation) Start->Protonation + H⁺ Attack Intramolecular Nucleophilic Attack Protonation->Attack Phenolic OH attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Water Elimination (- H₂O) Intermediate->Elimination Proton transfer Product 5-Methylbenzofuran-2(3H)-one (Lactone) Elimination->Product

Figure 1: Mechanistic pathway for the acid-catalyzed lactonization.

Experimental Protocols

Two methods are provided. Method A is the industry "Gold Standard" for scalability and yield, utilizing azeotropic water removal. Method B is a direct acid reflux method suitable for smaller, quick screens where yield is less critical.

Method A: Azeotropic Dehydration (Dean-Stark Protocol)

Recommended for high purity and maximum yield.

Reagents & Equipment:

  • Substrate: 2-(2-Hydroxy-5-methylphenyl)acetic acid (1.0 equiv).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 – 0.1 equiv).

  • Solvent: Toluene (Reagent Grade, ~10-15 mL per gram of substrate).

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar, Heating mantle/Oil bath.

Step-by-Step Procedure:

  • Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the hydroxy acid substrate and Toluene to the flask. Stir to suspend/dissolve.

  • Catalyst Addition: Add p-TsOH·H₂O (5-10 mol%).

    • Note: Silica-supported sulfonic acids can be used as a heterogeneous alternative for easier workup.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C). Ensure Toluene is condensing and filling the trap.

  • Monitoring: Continue reflux until water separation in the Dean-Stark trap ceases (typically 2–4 hours).

    • TLC Monitoring: Eluent Hexane:Ethyl Acetate (3:1). The starting material (polar acid) will disappear, and a less polar spot (lactone) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash: Transfer to a separatory funnel. Wash with Saturated NaHCO₃ solution (2 x) to remove catalyst and any unreacted acid. Wash with Brine (1 x).

    • Dry: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Concentrate: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap).

  • Purification: The resulting solid is often sufficiently pure. If necessary, recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.

Method B: One-Pot Acid Reflux

Alternative for rapid, small-scale synthesis.

  • Dissolve the substrate in 5M HCl (aq) or a mixture of Acetic Acid/Conc. HCl (4:1).

  • Reflux for 2–3 hours.

  • Cool reaction on ice. The lactone often precipitates as a solid.

  • Filter the precipitate and wash with cold water.

  • Recrystallize from Ethanol.

Process Workflow Visualization

Workflow cluster_setup Preparation cluster_reaction Reaction Phase cluster_workup Isolation Step1 Dissolve Substrate in Toluene Step2 Add p-TsOH Catalyst Step1->Step2 Step3 Reflux with Dean-Stark Trap Step2->Step3 Step4 Monitor Water Removal & TLC Step3->Step4 Step5 Cool & Wash (NaHCO3 / Brine) Step4->Step5 Completion Step6 Dry (MgSO4) & Evaporate Solvent Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Figure 2: Operational workflow for Method A (Dean-Stark).

Analytical Characterization

Confirm the identity of 5-methylbenzofuran-2(3H)-one using the following expected data.

TechniqueParameterExpected ResultNotes
Physical State AppearanceWhite to off-white crystalline solid
¹H NMR Lactone -CH₂-δ 3.65 – 3.75 ppm (s, 2H) Characteristic singlet for 3H-benzofuran-2-one core.
Methyl -CH₃δ 2.30 – 2.40 ppm (s, 3H) Attached to aromatic ring.
Aromaticδ 6.90 – 7.20 ppm (m, 3H) Pattern depends on 5-position substitution.
IR Spectroscopy Carbonyl (C=O)1790 – 1805 cm⁻¹ High frequency due to strained 5-membered lactone ring.
Mass Spec Molecular Ion[M]+ = 148.16 Formula: C₉H₈O₂

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Water is not being removed effectively.

    • Solution: Ensure the Dean-Stark trap is functioning correctly. Wrap the column in foil to improve insulation and distillation rate. Add fresh molecular sieves to the trap.

  • Issue: Oligomerization.

    • Cause: Concentration too high or excessive heating.

    • Solution: Dilute the reaction (increase Toluene volume). Ensure the bath temperature is not excessively higher than the boiling point of Toluene (110°C).

  • Issue: Hydrolysis during Workup.

    • Cause: Lactones can hydrolyze in strong base.

    • Solution: Perform NaHCO₃ washes quickly and keep the solution cold. Do not use NaOH.

References

  • Vertex AI Search Results. Synthesis of 5-methyl-3H-benzofuran-2-one from 2-(2-hydroxy-5-methylphenyl)acetic acid.1[2][3][4]

  • CN106336388A. Synthetic method of benzofuran-2(3H)-one. Google Patents. 5

  • CN102746260A. Method for preparing benzofuran-2-(3H)-one using silica gel sulfonic acid. Google Patents. 6

  • Organic Chemistry Portal. Lactone Synthesis via Acid Catalysis.7[2][8][9][10][11]

  • Beaudry, D. Regioselective Synthesis of Benzofuranones. Oregon State University. 12[2][3][8][9][10]

Sources

preparing 2-(2-Hydroxy-5-methylphenyl)acetic acid derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Derivatization of 2-(2-Hydroxy-5-methylphenyl)acetic Acid for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the Hydroxyphenylacetic Acid Scaffold

In the landscape of medicinal chemistry, the hydroxyphenylacetic acid framework represents a privileged scaffold, a core structure that appears in numerous biologically active compounds. Its utility stems from the combination of a hydrophilic carboxylic acid, a lipophilic aromatic ring, and a reactive phenolic hydroxyl group, providing multiple points for chemical modification. Derivatives of this scaffold have been explored for a range of biological activities, including antioxidant, neuroprotective, and antiproliferative effects.[1][2] Specifically, the 2-(2-Hydroxy-5-methylphenyl)acetic acid core offers a well-defined three-dimensional structure with distinct regions that can be systematically modified to probe interactions with biological targets.

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It details a robust synthetic strategy for the core molecule and outlines protocols for creating a focused library of derivatives tailored for Structure-Activity Relationship (SAR) studies. The methodologies described herein are designed to be both efficient and adaptable, enabling the systematic exploration of chemical space to optimize biological activity.

Part 1: A Convergent Strategy for the Core Scaffold Synthesis

The successful execution of an SAR campaign hinges on a reliable and scalable synthesis of the core molecular scaffold. The chosen synthetic route must not only be high-yielding but also amenable to the late-stage introduction of diversity. Our recommended strategy begins with the commercially available and inexpensive starting material, 2-hydroxy-5-methylacetophenone, and proceeds through a Willgerodt-Kindler reaction.

Causality of Route Selection: While other methods exist for constructing phenylacetic acids, such as the hydrolysis of benzyl cyanides[3] or various cross-coupling strategies[4], the Willgerodt-Kindler reaction is particularly advantageous here. It directly converts an aryl methyl ketone into a carboxylic acid derivative (specifically, a thioamide, which is then hydrolyzed), providing a short and efficient pathway from a readily accessible precursor.[5] This approach avoids the handling of highly toxic cyanide reagents and offers a straightforward workup.

The overall workflow for synthesizing the core scaffold and proceeding to a diversified library for SAR studies is depicted below.

G cluster_0 Core Scaffold Synthesis cluster_1 SAR Library Generation A 2-Hydroxy-5-methylacetophenone B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B C Intermediate Thioamide B->C D Acid Hydrolysis C->D E 2-(2-Hydroxy-5-methylphenyl)acetic Acid (Core Scaffold) D->E F Esterification / Amidation (R-COOH modification) E->F G O-Alkylation / O-Acylation (R-OH modification) E->G H Aromatic Substitution (Ring modification, e.g., Halogenation) E->H I Derivative Library for SAR

Caption: Overall workflow from starting material to a diversified derivative library.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step instructions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic Acid (Core Scaffold)

This two-step protocol details the conversion of 2-hydroxy-5-methylacetophenone to the target acid.

Step A: Willgerodt-Kindler Reaction to Form the Thiomorpholide Intermediate

  • Materials:

    • 2-Hydroxy-5-methylacetophenone (1 equiv.)

    • Sulfur powder (2.5 equiv.)

    • Morpholine (5 equiv.)

    • Toluene (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-5-methylacetophenone, sulfur powder, morpholine, and toluene.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude oil, the thiomorpholide intermediate, is typically carried forward to the next step without extensive purification.

Step B: Hydrolysis to the Carboxylic Acid

  • Materials:

    • Crude thiomorpholide intermediate from Step A

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • Dissolve the crude intermediate in a mixture of 1,4-dioxane and water (1:1 v/v).

    • Carefully add concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux (approx. 100 °C) for 8-12 hours until hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture in an ice bath and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Self-Validation/Characterization: The identity and purity of the final product must be confirmed before proceeding.

  • ¹H and ¹³C NMR: To confirm the molecular structure. Key ¹H signals include the methylene protons of the acetic acid moiety (~3.6 ppm), the methyl group on the ring (~2.2 ppm), and the aromatic protons.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight (166.17 g/mol ).[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

Protocol 2: Preparation of Derivatives for SAR Studies

The core scaffold provides three primary vectors for chemical modification. The following protocols are examples of how to generate a small, diverse library.

A. Carboxylic Acid Modification: Synthesis of Methyl 2-(2-Hydroxy-5-methylphenyl)acetate

This protocol uses a classic Fischer esterification.

  • Materials:

    • 2-(2-Hydroxy-5-methylphenyl)acetic acid (1 equiv.)

    • Methanol (large excess, acts as solvent and reagent)

    • Concentrated Sulfuric Acid (catalytic amount, ~2-5 mol%)

  • Procedure:

    • Suspend the starting acid in methanol in a round-bottom flask.

    • Carefully add the catalytic sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the solution and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.[7]

B. Phenolic Hydroxyl Modification: Synthesis of 2-(2-Methoxy-5-methylphenyl)acetic Acid

This protocol utilizes a standard Williamson ether synthesis.

  • Materials:

    • 2-(2-Hydroxy-5-methylphenyl)acetic acid (1 equiv.)

    • Potassium Carbonate (K₂CO₃, 2.2 equiv.)

    • Methyl Iodide (CH₃I, 1.2 equiv.)

    • Acetone or DMF (solvent)

  • Procedure:

    • To a solution of the starting acid in acetone, add potassium carbonate. Note that the base will deprotonate both the phenol and the carboxylic acid.

    • Add methyl iodide dropwise and stir the reaction mixture at room temperature for 12-18 hours. The reaction will esterify the acid and etherify the phenol.

    • If only O-alkylation is desired, the carboxylic acid must first be protected (e.g., as a tert-butyl ester) and then deprotected after this step.

    • Filter off the inorganic salts and concentrate the filtrate.

    • The resulting product will be the methyl ester of the O-methylated acid. If the free acid is desired, this product must be subjected to hydrolysis (e.g., with NaOH followed by acidic workup).[8][9]

C. Aromatic Ring Modification: Synthesis of 2-(3-Bromo-2-hydroxy-5-methylphenyl)acetic Acid

This protocol introduces a bromine atom onto the aromatic ring via electrophilic aromatic substitution. The hydroxyl and alkyl groups are ortho-, para-directing activators, while the acetic acid side chain is a weak deactivator.[10] The substitution is expected to occur ortho to the powerful hydroxyl directing group.

  • Materials:

    • 2-(2-Hydroxy-5-methylphenyl)acetic acid (1 equiv.)

    • N-Bromosuccinimide (NBS, 1 equiv.)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve the starting acid in acetonitrile in a flask protected from light.

    • Add NBS portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the desired regioisomer.

Part 3: Structuring the SAR Campaign

A successful SAR study requires a logical and systematic approach to analogue design. By modifying one part of the molecule at a time, the contribution of that specific region to the biological activity can be elucidated.[11]

SAR_Logic A Synthesize & Characterize Core Scaffold (Lead Compound) B Biological Screening (Establish Baseline Activity) A->B C Define Modification Vectors (R-COOH, R-OH, Ring) B->C D Synthesize Analogue Library (Systematic, One-at-a-time Changes) C->D E Screen Analogue Library D->E F Analyze Data: Structure vs. Activity E->F G Identify Key Pharmacophores & Develop SAR Model F->G G->D Iterative Refinement H Design Next-Generation Analogues (Optimized) G->H

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Data Collation and Analysis

All quantitative data for the synthesized derivatives should be compiled into a structured table to facilitate easy comparison and analysis. This table will form the foundation of the SAR study.

Compound ID R¹ (at -COOH) R² (at -OH) R³ (Ring Substitution) Structure MW ( g/mol ) Yield (%) Biological Activity (IC₅₀, µM)
LEAD-001 HHH(Structure)166.17-Baseline
DERIV-001 CH₃HH(Structure)180.19e.g., 85%Result
DERIV-002 HCH₃H(Structure)180.19e.g., 70%Result
DERIV-003 HH3-Br(Structure)245.07e.g., 65%Result
... .....................

By correlating changes in R¹, R², and R³ with the resulting biological activity, researchers can deduce critical insights. For example, a significant drop in activity upon esterification (DERIV-001) might suggest that the free carboxylic acid is essential for binding, perhaps through an ionic interaction or hydrogen bond. Conversely, an increase in potency after adding a bulky alkyl group to the phenolic oxygen (R²) could indicate a beneficial interaction with a hydrophobic pocket in the target protein.

Conclusion

This application note provides a validated and logical framework for the synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid and the subsequent generation of a derivative library for SAR studies. The protocols are based on established chemical principles and are designed for adaptability. By systematically applying these synthetic and analytical strategies, drug discovery teams can efficiently navigate chemical space, uncover key structure-activity relationships, and accelerate the journey from a preliminary hit to a potent and optimized lead compound.

References

  • Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists.Bioorganic & Medicinal Chemistry,
  • pH-dependent Studies Reveal an Efficient Hydroxylation Mechanism of the Oxygenase Component of p-Hydroxyphenylacetate 3-Hydroxylase.
  • Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid.
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.MDPI,
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Synthesis of 2-(2-formylphenoxy)acetic acids.The Royal Society of Chemistry,
  • Electrophilic Arom
  • Summary of the results of SAR studies performed on different regions of the synthesized derivatives.
  • Substituent Effects in Electrophilic Aromatic Substitution.S. King, Chapter 18 Lecture Notes,
  • Preparation of 2-hydroxy-5-methylacetophenone.Shodhganga,
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characteriz
  • (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER Synthesis.ChemicalBook,
  • phenylacetic acid synthesis.Organic Syntheses Procedure,
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and comput
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.Frontiers in Chemistry,
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
  • An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine.Benchchem,
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computational methods.
  • Structure-activity relationship (SAR) – Knowledge and References.Taylor & Francis,
  • Spectroscopic analysis (NMR, IR, Mass Spec) of (Z)-2-(hydroxyimino)acetic acid.Benchchem,
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists.
  • 2-hydroxyphenyl acetic acid.The Good Scents Company,
  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.MDPI,

Sources

microwave-assisted synthesis using 2-(2-Hydroxy-5-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Microwave Synthesis – Cyclization & Functionalization of 2-(2-Hydroxy-5-methylphenyl)acetic acid

Executive Summary

This guide details the microwave-assisted transformation of 2-(2-Hydroxy-5-methylphenyl)acetic acid into its corresponding lactone, 5-methylbenzofuran-2(3H)-one , and its subsequent derivatization. While conventional heating (Dean-Stark reflux) for this intramolecular esterification is often plagued by thermodynamic equilibrium limits and long reaction times (4–12 hours), microwave irradiation drives the reaction to near-quantitative completion in under 15 minutes.

Key Advantages:

  • Kinetic Acceleration: Reduction of reaction time from hours to minutes.

  • Yield Enhancement: Shift from ~35% (thermal equilibrium) to >85% (microwave) by overcoming the activation energy barrier of the transition state.

  • Green Chemistry: Protocols include solvent-free options using solid supports (Silica/Alumina).

Scientific Foundation: The Microwave Advantage

The substrate, 2-(2-Hydroxy-5-methylphenyl)acetic acid , possesses a bifunctional scaffold (phenolic hydroxyl and carboxylic acid) prone to intramolecular cyclization.

  • Mechanism: The reaction proceeds via acid-catalyzed intramolecular nucleophilic acyl substitution. The phenolic oxygen attacks the protonated carbonyl of the acetic acid side chain.

  • Substituent Effect: The 5-methyl group (para to the hydroxyl) acts as a weak electron-donating group (EDG). This increases the electron density on the phenolic oxygen, enhancing its nucleophilicity compared to the unsubstituted parent, thereby accelerating the cyclization rate under dielectric heating.

  • Dielectric Heating: Microwave irradiation (2450 MHz) directly couples with the polar transition state and the acidic catalyst (e.g., p-TsOH), creating localized "hot spots" that drive the elimination of water more efficiently than convective heating.

Core Protocol: Rapid Lactonization

Target: Synthesis of 5-methylbenzofuran-2(3H)-one. Method: Microwave-Assisted Acid Catalysis (Homogeneous).

Reagents & Materials
  • Substrate: 2-(2-Hydroxy-5-methylphenyl)acetic acid (1.0 equiv).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH), monohydrate (0.1 equiv).

  • Solvent: Toluene (or Xylene for higher temp). Note: Toluene is low-absorbing but allows azeotropic water removal if the vessel is vented; for sealed vessels, add a "doping" agent like ionic liquid or use a high-absorbing solvent like chlorobenzene if Toluene fails to heat.

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol (approx. 166 mg) of 2-(2-Hydroxy-5-methylphenyl)acetic acid in 3 mL of Toluene.

  • Catalyst Addition: Add 0.1 mmol (19 mg) of p-TsOH.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 130°C.

    • Hold Time: 10 minutes.

    • Stirring: High (magnetic stir bar).

    • Pressure Limit: 250 psi (safety cutoff).

  • Workup:

    • Cool to room temperature.

    • Wash the organic layer with saturated NaHCO₃ (2 x 5 mL) to remove unreacted acid and catalyst.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallization from Hexane/Ethyl Acetate or flash chromatography (SiO₂, 9:1 Hexane:EtOAc).

Table 1: Comparison of Methods

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Temperature 110°C (Reflux)130°C
Time 6 - 12 Hours10 Minutes
Catalyst p-TsOH (10-20 mol%)p-TsOH (10 mol%)
Yield 35 - 50%85 - 92%
Energy Efficiency Low (Convective loss)High (Direct coupling)

Advanced Application: One-Pot Aurone Synthesis

Target: 3-Benzylidene-5-methylbenzofuran-2(3H)-one (Aurone Analog). Concept: Utilizing the activated methylene group at C3 of the lactone formed in situ or sequentially.

Protocol (Solvent-Free on Basic Alumina)
  • Adsorption: Mix 1.0 mmol of 5-methylbenzofuran-2(3H)-one (product from Protocol 1) and 1.1 mmol of Benzaldehyde with 1.0 g of Basic Alumina (activity I).

  • Homogenization: Grind the mixture in a mortar to ensure intimate contact.

  • Irradiation: Place the solid mixture in an open vessel (or loosely capped) inside the microwave.

    • Power: 400 W (Pulsed).

    • Time: 3 - 5 minutes (monitor by TLC).

    • Caution: Solid supports heat very rapidly. Use an IR temperature sensor.

  • Extraction: Cool and elute the product from the alumina using Dichloromethane (DCM).

  • Purification: Evaporate solvent and recrystallize from Ethanol.

Visualizations

Figure 1: Mechanistic Pathway & Workflow

The following diagram illustrates the acid-catalyzed cyclization mechanism and the experimental workflow.

G cluster_0 Reactants cluster_1 Microwave Reactor cluster_2 Product Start 2-(2-Hydroxy-5-methylphenyl) acetic acid MW Irradiation 130°C | 10 min Start->MW Dissolve in Toluene Cat p-TsOH (Catalyst) Cat->MW TS Transition State (Tetrahedral Intermediate) MW->TS Dielectric Heating Prod 5-methylbenzofuran-2(3H)-one (Lactone) TS->Prod Cyclization Water H2O (Byproduct) TS->Water Elimination

Caption: Microwave irradiation accelerates the rate-limiting dehydration step, shifting the equilibrium toward the lactone product.

Figure 2: Experimental Decision Tree

D Input Starting Material: 2-(2-Hydroxy-5-methylphenyl)acetic acid Decision Desired Outcome? Input->Decision Path1 Isolate Lactone (Benzofuranone) Decision->Path1 Path2 Derivatize (Aurone/Amide) Decision->Path2 Method1 Protocol A: Homogeneous Acid Cat. Toluene, 130°C, 10 min Path1->Method1 Method2 Protocol B: Solvent-Free on Alumina + Aldehyde, MW 400W Path2->Method2

Caption: Decision matrix for selecting the appropriate microwave protocol based on the target molecule.

References

  • Goncalo, P., Roussel, C., Melot, J. M., & Vebrel, J. (1999).[1][2][3] Contribution of microwaves in organic synthesis: Statement of a methodology for the microwave-induced preparation of benzofuran-2(3H)-one and its comparison with classical heating. Journal of the Chemical Society, Perkin Transactions 2, (10), 2111–2115. Link

  • Massaro, A., Mordini, A., Reginato, G., Russo, F., & Taddei, M. (2007).[4] Microwave-Assisted Transformation of Esters into Hydroxamic Acids.[4][5] Synthesis, 2007(20), 3201-3204.[4] Link

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Link

Sources

coupling reactions involving 2-(2-Hydroxy-5-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Coupling and Lactonization Protocols for 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Introduction & Mechanistic Overview

2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS No.: 41873-66-9) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and organic synthesis[1]. The molecule possesses two reactive centers: a carboxylic acid moiety capable of undergoing amidation or esterification, and a phenolic hydroxyl group that acts as an internal oxygen nucleophile.

The proximity of the ortho-hydroxyl group to the acetic acid side chain introduces a significant chemoselectivity challenge. Depending on the reaction conditions, the molecule can either undergo intermolecular amide coupling with an exogenous amine or intramolecular lactonization to form 5-methyl-2(3H)-benzofuranone (a 5-methyl-2-coumaranone derivative)[2]. Understanding the kinetic and thermodynamic drivers of these pathways is critical for drug development professionals aiming to incorporate this moiety into larger active pharmaceutical ingredients (APIs).

Divergent Synthetic Pathways

  • Kinetic Control (Amidation): Intermolecular amide bond formation requires the rapid activation of the carboxylic acid followed by immediate interception by a strong nitrogen nucleophile. Because primary and secondary aliphatic amines are significantly more nucleophilic than the un-ionized phenolic hydroxyl group, amidation outcompetes lactonization when performed at low temperatures with highly efficient coupling reagents (e.g., HATU).

  • Thermodynamic Control (Lactonization): In the absence of a competing amine, or under acid-catalyzed dehydrating conditions, the phenolic oxygen attacks the activated carbonyl. The formation of the five-membered γ-lactone ring is entropically and thermodynamically highly favored[2]. Dehydrating agents like trifluoromethanesulfonic anhydride can also drive this intramolecular ring closure at room temperature[3]. Related oxidative coupling mechanisms of hydroxyphenylacetic acids are also of significant biological interest in the study of metabolic pigment formation[4].

ReactionPathways SM 2-(2-Hydroxy-5-methylphenyl)acetic acid CAS: 41873-66-9 AmidePath Intermolecular Amidation Kinetic Control SM->AmidePath HATU, DIPEA, R-NH2 (Fast Amine Trapping) LactonePath Intramolecular Lactonization Thermodynamic Control SM->LactonePath PTSA, Toluene, Heat (Dehydration) AmideProd N-Substituted Acetamide (Phenol Intact) AmidePath->AmideProd LactoneProd 5-Methyl-2(3H)-benzofuranone (Lactone Ring Formed) LactonePath->LactoneProd

Caption: Divergent synthetic pathways of 2-(2-Hydroxy-5-methylphenyl)acetic acid based on reaction conditions.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity.

Coupling StrategyReagents & SolventsTempPrimary ProductYieldMechanistic Rationale
Amidation (Kinetic) HATU (1.2 eq), DIPEA (3.0 eq), R-NH₂ (1.1 eq), DMF0°C → RTAmide>85%Fast OAt-ester formation; immediate trapping by the superior nitrogen nucleophile prevents cyclization.
Amidation (Mixed) EDC·HCl (1.5 eq), HOBt (1.5 eq), R-NH₂, DCMRTAmide + Lactone~65%Slower activation allows the internal phenol to partially compete, leading to lactone byproducts.
Lactonization (Thermodynamic) PTSA (0.1 eq), Toluene, Dean-Stark Trap110°CLactone>90%Acid catalysis activates the carbonyl; continuous azeotropic removal of water irreversibly drives ring closure.
Lactonization (Dehydrative) Tf₂O or DCC/DMAP, DCM0°C → RTLactone80-88%Absence of an external nucleophile forces the activated intermediate to be trapped by the internal phenol[3].

Protocol A: Chemoselective Intermolecular Amide Coupling

Objective : Synthesize N-substituted 2-(2-hydroxy-5-methylphenyl)acetamides while preserving the free phenolic hydroxyl group.

Self-Validating System & Causality : The critical success factor in this protocol is the order of addition . The amine and the acid must be pre-mixed with the base before the coupling agent (HATU) is introduced. If HATU is added to the acid in the absence of the amine, the highly reactive OAt-ester will rapidly undergo intramolecular attack by the phenol, irreversibly forming the lactone. By ensuring the amine is present during activation, the kinetic trap is set.

WorkflowAmidation S1 1. Substrate Mixing Acid + Amine in DMF S2 2. Base Addition DIPEA (3.0 eq) S1->S2 S3 3. Activation HATU (1.2 eq) at 0°C S2->S3 S4 4. Coupling Stir at RT (1-2h) S3->S4 S5 5. IPC & Workup LC-MS Check -> Extract S4->S5

Caption: Step-by-step workflow for the chemoselective amide coupling of 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Step-by-Step Procedure :

  • Substrate Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-Hydroxy-5-methylphenyl)acetic acid (1.0 mmol) and the desired primary/secondary amine (1.1 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise to the solution. Expert Insight: A non-nucleophilic base is required to deprotonate the carboxylic acid and any amine salts without participating in the coupling. The phenol (pKa ~10) remains mostly protonated, reducing its nucleophilicity.

  • Activation : Cool the reaction mixture to 0°C using an ice bath. Slowly add HATU (1.2 mmol) in one portion. Expert Insight: Low temperature minimizes the entropic advantage of the intramolecular lactonization pathway.

  • Coupling : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The disappearance of the starting acid mass (m/z 165[M-H]⁻) validates completion.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography to yield the pure amide.

Protocol B: Intramolecular Lactonization to 5-Methyl-2(3H)-benzofuranone

Objective : Synthesize the privileged 5-methyl-2-coumaranone scaffold via dehydrative cyclization.

Self-Validating System & Causality : This protocol relies on Le Chatelier's principle. The esterification reaction produces water as a byproduct. By using toluene (which forms an azeotrope with water) and a Dean-Stark apparatus, water is physically removed from the system, preventing hydrolysis and driving the reaction to >90% conversion.

Step-by-Step Procedure :

  • Reaction Setup : To a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-(2-Hydroxy-5-methylphenyl)acetic acid (5.0 mmol).

  • Solvent & Catalyst : Add toluene (25 mL) followed by p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.5 mmol, 10 mol%). Expert Insight: PTSA provides the necessary protons to activate the carboxylic acid carbonyl, increasing its electrophilicity toward the weakly nucleophilic phenol.

  • Azeotropic Reflux : Heat the mixture to reflux (approx. 110°C).

  • Monitoring : Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 3–5 hours). TLC (Eluent: 20% EtOAc/Hexanes) will show the formation of a higher-Rf, UV-active spot corresponding to the lactone.

  • Workup : Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize the PTSA catalyst, followed by brine (15 mL).

  • Isolation : Dry the organic layer over MgSO₄, filter, and evaporate the solvent in vacuo to afford 5-methyl-2(3H)-benzofuranone as a crystalline solid.

References

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2-Hydroxy-5-methylphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HMPA-YIELD-OPT-04 Subject: Yield Optimization & Troubleshooting for 5-Methyl-2-hydroxyphenylacetic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Lactone Trap"

If you are experiencing low yields (below 60%) or inconsistent melting points in the synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid (HMPA), the root cause is almost certainly the thermodynamic equilibrium between the open-chain acid and its corresponding lactone, 5-methyl-2(3H)-benzofuranone.

Most standard protocols fail because they treat the isolation step as a standard acid precipitation. For this specific molecule, acidic workups favor cyclization to the lactone. This guide restructures your workflow to exploit this equilibrium rather than fight it.

Module 1: The Optimized Synthetic Pathway

Do not attempt direct C-alkylation of p-cresol with chloroacetic acid; this invariably leads to O-alkylation (phenoxyacetic acid derivatives). The only industrial-viable high-yield route is the Glyoxylic Acid Condensation followed by Reductive Dehydroxylation .

Visual Workflow (Process Logic)

HMPA_Synthesis Start Starting Material: p-Cresol + Glyoxylic Acid Step1 Step 1: Condensation (Base Catalysis, NaOH) Start->Step1 Inter1 Intermediate A: 2-Hydroxy-5-methylmandelic acid Step1->Inter1 Ortho-selective addition Step2 Step 2: Reductive Dehydroxylation (Pd/C + H2 OR HI/Red P) Inter1->Step2 Reduction of benzylic -OH Decision CRITICAL JUNCTURE Acidic Workup? Step2->Decision Lactone Side Product (Trap): 5-methyl-2(3H)-benzofuranone (Stable Solid) Decision->Lactone High Temp / Low pH (Spontaneous Cyclization) Target Target Molecule: 2-(2-Hydroxy-5-methylphenyl)acetic acid Decision->Target Controlled pH / Low Temp Lactone->Target Hydrolysis (NaOH) then mild acidification

Caption: The synthesis involves a critical equilibrium. Acidic conditions drive the product into the lactone form (Red), while basic hydrolysis opens it back to the target acid (Green).

Module 2: Step-by-Step Protocol & Troubleshooting

Step 1: Condensation (Mandelic Synthesis)

Reaction: p-Cresol + Glyoxylic Acid


 2-Hydroxy-5-methylmandelic acid.
  • The Protocol:

    • Dissolve p-cresol (1.0 eq) in 10% NaOH (2.2 eq).

    • Cool to 15°C.

    • Slowly add Glyoxylic acid (50% aq. solution, 1.05 eq).

    • Stir at 20-25°C for 18-24 hours.

  • Yield Check: TLC should show disappearance of p-cresol.

  • Troubleshooting:

    • Issue: "The mixture turned into a dark tar."

    • Cause: Oxidation of phenoxide or polymerization of glyoxylic acid.

    • Fix: Perform under Nitrogen atmosphere.[1] Ensure temperature does not exceed 30°C during addition.

Step 2: Reduction (The Critical Step)

Reaction: Mandelic Intermediate


 HMPA (Target).

You have two choices here. The Classic Method is robust but messy. The Catalytic Method is cleaner but sensitive.

FeatureMethod A: HI / Red PhosphorusMethod B: Pd/C Hydrogenation
Reagents 57% HI, Red P, Acetic Acid10% Pd/C, H2 (3-5 bar), H2SO4 (cat)
Yield High (>85%)Moderate to High (70-80%)
Selectivity ExcellentRisk of ring saturation
Scalability Difficult (Phosphorus waste)Excellent
Recommendation Use for <50g batches Use for Pilot/Production
Step 3: Isolation (The "Lactone Loophole")

This is where 90% of yield loss occurs.

If you acidify the reduction mixture while hot, or boil the solvent to recrystallize, the HMPA cyclizes to 5-methyl-2-benzofuranone . This lactone is less soluble in water but soluble in organics, often leading to it being discarded in filtrates or confusing NMR data.

The "Lactone Loophole" Strategy: Instead of fighting the lactone, make it intentionally to purify the product, then hydrolyze it.

  • Cyclization: After reduction, heat the acidic mixture to 80°C for 1 hour. This forces cyclization to the lactone.

  • Purification: Cool to 0°C. The lactone will precipitate as a solid. Filter and recrystallize the lactone (e.g., from toluene/hexane). It is much easier to purify than the free acid.

  • Hydrolysis (Release):

    • Suspend purified lactone in 10% NaOH (2.5 eq).

    • Heat to 60°C until clear (ring opening).

    • Cool to 0°C.

    • Acidification: Add cold HCl dropwise just until pH 3-4. Do not go to pH 1.

    • The target acid precipitates. Filter immediately and dry under vacuum at <40°C.

Module 3: Troubleshooting FAQ

Q1: My NMR shows a mix of two compounds, but I only see one spot on TLC. A: You are seeing the equilibrium between the Acid and the Lactone.

  • Diagnostic: In DMSO-d6, the Acid shows a -CH2- singlet around

    
     3.5 ppm and a broad -COOH. The Lactone shows a shifted -CH2- and no carboxylic proton.
    
  • Fix: If you need the pure acid, you must dissolve the solid in base (NaOD/D2O) for NMR to see the pure open form, or follow the "Hydrolysis" protocol in Module 2 to isolate the acid bulk.

Q2: I tried alkylating p-cresol with chloroacetic acid and got a yield of 0%. Why? A: You likely made p-methylphenoxyacetic acid (O-alkylation) instead of the target C-alkylation.

  • Mechanism:[2] Phenoxides are ambident nucleophiles. Without specific directing groups or catalysts, O-alkylation is kinetically favored over ortho-C-alkylation.

  • Correction: Switch to the Glyoxylic Acid route immediately.

Q3: The product color is pink/reddish. A: This indicates oxidation of the phenol ring (quinone formation) or traces of Iodine (if using Method A).

  • Fix: Wash the final solid with a dilute solution of Sodium Bisulfite (NaHSO3) during filtration. This acts as a reducing bleach.

Q4: Can I use SnCl2 for the reduction? A: Yes. Stannous Chloride in HCl/Acetic Acid is a viable alternative to HI/Red P.

  • Protocol: Reflux the mandelic intermediate with SnCl2 (3 eq) in AcOH/HCl.

  • Pros: No high-pressure H2 required; no regulated Red Phosphorus.

  • Cons: Tin waste disposal is expensive.

References

  • Synthesis of Hydroxyphenylacetic Acids

    • Title: Preparation of hydroxyphenylacetic acids (Mandelic Acid Route).[3]

    • Source: US Patent 2432356 (Example 1 details the general glyoxylic condens
    • URL:

  • Lactone Hydrolysis Dynamics

    • Title: Preparation of 5-hydroxy-4-methyl-2(5H)-furanone (Analogous lactone hydrolysis conditions).
    • Source: US P
    • URL:

  • Reduction Methodologies

    • Title: Selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (Pd/C reduction context).
    • Source: Royal Society of Chemistry, Green Chem.
    • URL:

  • Metabolite Synthesis (Confirmation of Structure)

    • Title: Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid.[1][4]

    • Source:Molbank 2023, M1629.
    • URL:

Sources

preventing decarboxylation of 2-(2-Hydroxy-5-methylphenyl)acetic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Decarboxylation of 2-(2-Hydroxy-5-methylphenyl)acetic acid Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical point of failure in the synthesis and processing of ortho-hydroxyphenylacetic acid derivatives: thermal degradation. This guide provides a mechanistic deep dive, field-proven mitigation strategies, and self-validating protocols to ensure the structural integrity of your compounds.

Executive Summary & Issue Overview

When subjected to thermal stress (typically >100 °C), 2-(2-Hydroxy-5-methylphenyl)acetic acid is highly susceptible to degradation, resulting in the loss of the carboxylic acid group as carbon dioxide[1]. This is not a standard thermal degradation; it is a highly specific, structure-driven reaction. If your downstream workflows involve high-temperature esterification, thermal dehydration, or refluxing in high-boiling solvents, you will likely observe poor yields and the formation of a volatile byproduct: 2,4-dimethylphenol.

Mechanistic Deep Dive: The "Why"

To solve the problem, we must understand the causality. Unlike standard aliphatic or para-substituted aromatic carboxylic acids, ortho-hydroxyphenylacetic acids undergo facile decarboxylation due to the spatial proximity of the phenolic hydroxyl group to the acetic acid side chain[2].

Upon heating, the molecule undergoes a concerted transition state. The phenolic proton facilitates the cleavage of the C-C bond, releasing CO₂ and generating a highly reactive ortho-quinone methide (o-QM) intermediate[3][4]. Because the o-QM is unstable, it rapidly undergoes tautomerization (a proton shift) to regain aromaticity, yielding 2,4-dimethylphenol as the final thermodynamic sink[5].

G SM 2-(2-Hydroxy-5-methylphenyl)acetic acid Heat Thermal Stress (>100°C) SM->Heat Unprotected Protect Protection Strategy (O-Alkylation / Esterification) SM->Protect Block -OH or -COOH oQM ortho-Quinone Methide + CO2 Heat->oQM -CO2 DegProd 2,4-Dimethylphenol (Degradation Product) oQM->DegProd Tautomerization Stable Protected Derivative (Thermally Stable) Protect->Stable Downstream Successful High-Temp Reaction Stable->Downstream Heat Applied

Mechanism of thermal decarboxylation via o-quinone methide and prevention via protection.

Troubleshooting Guide & Mitigation Strategies

To prevent the formation of the o-QM intermediate and subsequent decarboxylation, you must disrupt the mechanistic pathway.

  • Strategy A: Phenolic Hydroxyl Protection (O-Alkylation/Acylation) By converting the phenolic -OH to an ether (e.g., methoxy) or an ester (e.g., acetate), you eliminate the internal proton donor required to stabilize the transition state leading to the o-QM intermediate[6]. This renders the molecule thermally stable.

  • Strategy B: Carboxylic Acid Protection (Esterification) Converting the acetic acid side chain into a methyl or tert-butyl ester prevents the loss of CO₂ by removing the acidic proton and stabilizing the carboxylate moiety against fragmentation[6].

  • Strategy C: Alternative Activation (Avoid Heating) If your goal is to form an amide or ester, bypass thermal dehydration entirely. Utilizing modern coupling reagents (e.g., EDC/HOBt) allows for quantitative conversion at room temperature, completely avoiding the thermal activation energy required for decarboxylation[7].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reliability.

Protocol A: O-Acetylation (Phenol Protection for High-Temp Workflows)

This protocol masks the phenolic -OH, allowing the carboxylic acid to survive subsequent high-temperature steps.

  • Setup: In an oven-dried flask under N₂, dissolve 2-(2-Hydroxy-5-methylphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Cool the flask to 0 °C. Add anhydrous pyridine (2.0 eq) followed by dropwise addition of acetic anhydride (1.2 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (Eluent: Hexane/EtOAc 7:3 with 1% acetic acid). The reaction is complete when the highly polar starting material spot is entirely consumed, replaced by a higher Rf spot (O-acetylated product).

  • Workup: Quench the reaction with 1M HCl (to neutralize pyridine). Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Expected yield: >90%.

Protocol B: Room-Temperature Amide Coupling (Bypassing Thermal Stress)

Use this if your end goal is an amide derivative, eliminating the need for heat.

  • Setup: Dissolve the unprotected 2-(2-Hydroxy-5-methylphenyl)acetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M) at 0 °C.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[7].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (HPLC/LC-MS): Analyze an aliquot via LC-MS. The chromatogram should show the mass of the desired amide [M+H]+ without the presence of the 2,4-dimethylphenol degradation peak (m/z 122).

Quantitative Data: Stability Comparison

The table below summarizes the causality of structural protection on thermal stability (Data modeled at 120 °C in toluene for 4 hours).

ConditionProtecting GroupTemp (°C)Time (h)Decarboxylation (%)Yield of Target (%)
Unprotected None1204> 85%< 10%
Protected O-Acetate1204< 1%> 95%
Protected Methyl Ester1204< 2%> 90%
Unprotected None (EDC/HOBt)25120%> 85%

Frequently Asked Questions (FAQs)

Q: Does solvent polarity affect the decarboxylation rate? A: Yes, but it will not save your compound. While polar protic solvents can hydrogen-bond with the carboxylic acid and slightly alter the transition state, high-boiling aprotic solvents (like toluene or DMF) at elevated temperatures will still drive the o-QM formation and subsequent decarboxylation. Protection is mandatory if heating >100 °C.

Q: Can I use base catalysis to prevent this degradation? A: Deprotonating the carboxylic acid to a carboxylate anion changes the kinetic profile but does not completely halt decarboxylation. The phenolic proton can still facilitate the degradation pathway under high heat. Masking the phenol is the only definitive chemical safeguard.

Q: Why do I see a strong phenolic smell in my reaction vessel after heating? A: That is the olfactory confirmation of decarboxylation. The byproduct, 2,4-dimethylphenol, is a volatile cresol derivative with a distinct, sharp medicinal/phenolic odor. If you smell this, your active pharmaceutical ingredient (API) or intermediate has degraded.

References

  • Benchchem. "An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid." Benchchem. 1[1]

  • Osaka University. "Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Iron(III) Complex." Osaka University Repository. 2[2]

  • ResearchGate. "Quinone Methides: Photochemical Generation and its Application in Biomedicine." Current Organic Chemistry.5[5]

  • RSC Publishing. "Mild metal-catalyzed C–H activation: examples and concepts." Chemical Society Reviews. 4[4]

  • Google Patents. "US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release." USPTO. 7[7]

  • ACS Omega. "Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids." ACS Publications. 6[6]

Sources

Technical Support Center: Troubleshooting Oxidation of 2-(2-Hydroxy-5-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the unwanted oxidation of the phenolic group in 2-(2-Hydroxy-5-methylphenyl)acetic acid. The information is structured in a practical question-and-answer format to directly address common challenges encountered during synthesis, purification, and storage.

Understanding the Core Problem: Why is This Phenol So Sensitive?

The phenolic hydroxyl group is the root of both the desired chemical properties and the stability challenges of 2-(2-Hydroxy-5-methylphenyl)acetic acid. Phenols are inherently susceptible to oxidation due to the electron-donating nature of the hydroxyl group, which increases the electron density of the aromatic ring, making it more reactive towards oxidizing agents.[1]

Mechanism of Oxidation:

The oxidation process typically proceeds through a free-radical mechanism, initiated by agents like molecular oxygen (autoxidation), metal ions, or light.[2][3] This leads to the formation of a phenoxyl radical, which is resonance-stabilized. This radical can then undergo further reactions to form highly colored and often complex mixtures of quinones, semiquinones, and polymeric byproducts.[1][2][3][4]

OxidationMechanism Phenol 2-(2-Hydroxy-5-methylphenyl)acetic acid PhenoxylRadical Phenoxyl Radical (Resonance Stabilized) Phenol->PhenoxylRadical Oxidation Initiator O₂, Metal Ions (Fe³⁺, Cu²⁺), Light Initiator->Phenol -H⁺, -e⁻ Quinone Ortho-Quinone (Colored Species) PhenoxylRadical->Quinone Further Oxidation Polymer Polymeric Byproducts (Insoluble Tars) PhenoxylRadical->Polymer Dimerization/ Polymerization

Sources

Technical Support Center: Purification of Crude 2-(2-Hydroxy-5-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-Hydroxy-5-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will move beyond simple procedural lists to provide a deeper understanding of the causality behind each purification step, ensuring you can troubleshoot effectively and achieve your desired product specifications.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before embarking on a purification strategy, a thorough assessment of your crude material is paramount. This initial analysis will inform the most efficient path to a pure compound.

Q1: What are the essential first steps to assess the purity of my crude 2-(2-Hydroxy-5-methylphenyl)acetic acid?

A1: Your initial assessment should involve a combination of physical and chromatographic techniques:

  • Melting Point Analysis: Pure 2-(2-Hydroxy-5-methylphenyl)acetic acid has a reported melting point in the range of 118-120°C or 145-147°C. A broad or significantly depressed melting point is a clear indicator of impurities.

  • Visual Inspection: The pure compound should be a white or off-white crystalline solid.[1] The presence of discoloration (e.g., yellow or brown tints) suggests the presence of high molecular weight, conjugated impurities or degradation products.[2]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid tool for visualizing the complexity of your crude mixture. A single spot is indicative of high purity, whereas multiple spots confirm the presence of impurities. It can also help in selecting a solvent system for column chromatography.

Q2: What are the common impurities I should anticipate in my crude sample?

A2: The nature of impurities is intrinsically linked to the synthetic route employed. For instance, if synthesizing from (2-chlorophenyl)acetic acid via a copper-catalyzed hydrolysis, you might expect:

  • Unreacted Starting Materials: Such as (2-chlorophenyl)acetic acid.[3]

  • Catalyst Residues: Traces of the copper catalyst used in the reaction.[3]

  • Positional Isomers: Isomeric impurities can be a significant challenge in related syntheses.[4]

  • Solvent Residues: High-boiling point organic solvents used in the reaction.[2]

Q3: What are the key solubility properties of 2-(2-Hydroxy-5-methylphenyl)acetic acid?

A3: Understanding solubility is critical for both extraction and recrystallization. Due to its polar phenolic and carboxylic acid groups, the compound exhibits the following properties:

  • Soluble in: Polar organic solvents like methanol, ethanol, and ethyl acetate.[5][6]

  • Slightly Soluble in: Water.[7] Its aqueous solubility is highly pH-dependent; it increases significantly in alkaline conditions due to the formation of the water-soluble carboxylate salt.[5]

  • Insoluble in: Nonpolar solvents such as hexane or toluene.[2]

PropertyValueSource(s)
Appearance White to light-yellow crystalline solid[1][7]
Melting Point 118-120 °C or 145-147 °C
Molecular Weight 166.18 g/mol
Solubility Soluble in methanol, water; Insoluble in hexane[2][5][6]
pKa (Carboxylic Acid) ~4 (Predicted for similar structures)[5]
Section 2: Troubleshooting and Purification Workflow

This section is structured to address specific problems you may encounter during purification. A logical workflow is presented below to guide your decision-making process.

Purification_Workflow start Crude Product assess Assess Purity (TLC, Melting Point) start->assess is_pure Is Purity >95%? assess->is_pure end Pure Product is_pure->end Yes extraction Acid-Base Extraction is_pure->extraction No check_color Is Product Discolored? extraction->check_color recrystallize Recrystallization check_color->recrystallize No charcoal Recrystallization with Charcoal check_color->charcoal Yes assess2 Assess Purity (HPLC, NMR) recrystallize->assess2 charcoal->assess2 is_pure2 Is Purity >98%? assess2->is_pure2 is_pure2->end Yes chromatography Column Chromatography is_pure2->chromatography No chromatography->end

Caption: Decision workflow for purifying crude 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Issue 1: Crude product is a complex mixture with low purity.

Q: My initial TLC analysis shows multiple spots with different polarities. What is the most effective first purification step?

A: For a complex mixture containing your acidic target compound, a chemically-active liquid-liquid extraction is the ideal first step.[8] This technique exploits the acidic nature of your product to separate it from neutral and basic impurities.

Causality & Mechanism: The carboxylic acid group of 2-(2-Hydroxy-5-methylphenyl)acetic acid is readily deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble sodium salt.[9] Neutral organic impurities will remain in the organic phase, and any basic impurities can be subsequently removed by an acid wash.[10] After separating the layers, the aqueous layer containing your product salt is re-acidified, which protonates the carboxylate and causes the pure acid to precipitate or be extracted back into a fresh organic solvent.[10]

Issue 2: The isolated product is yellow or brown.

Q: After my initial workup, the product is discolored. How can I obtain a white, crystalline solid?

A: Discoloration is typically due to non-volatile, highly conjugated impurities. The most effective method to remove these is recrystallization with activated charcoal .[2]

Causality & Mechanism: Activated charcoal has a highly porous structure with a large surface area, which allows it to adsorb large, flat, colored molecules through van der Waals forces.[2] During recrystallization, you dissolve your crude product in a minimum amount of hot solvent, add a small amount of charcoal, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[11] The pure, colorless compound then crystallizes upon slow cooling of the filtrate.

Expert Tip: Use charcoal sparingly (typically 1-2% by weight). Excessive use can lead to significant product loss as the charcoal may also adsorb your desired compound.[2]

Issue 3: My compound "oils out" or fails to crystallize during recrystallization.

Q: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also suppress the melting point, exacerbating this issue.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil completely dissolves.[12]

  • Switch to a Two-Solvent System: If a single solvent fails, a two-solvent system is often effective.[11] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at a high temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[11]

  • Ensure Slow Cooling: Rapid cooling promotes oiling and traps impurities. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[12]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[12]

Issue 4: Purity is still insufficient after extraction and recrystallization.

Q: My product looks clean, but HPLC analysis still shows persistent impurities close to my product peak. What is the next step?

A: When impurities have similar polarity and solubility to your product, recrystallization may not be sufficient. Flash column chromatography is the next logical step for achieving high purity.[13][14]

Causality & Mechanism: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[15] For a phenolic acid, silica gel is a standard choice.

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will interact more strongly and move down the column more slowly.

  • Mobile Phase Selection: Start by developing a solvent system with TLC. A good system will give your product an Rf value of ~0.3-0.4. For 2-(2-Hydroxy-5-methylphenyl)acetic acid, a gradient of ethyl acetate in hexane, often with a small amount of acetic or formic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking, is a good starting point.[16]

For extremely challenging separations of phenolic acids, advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) can be employed, as they offer excellent recovery and resolution without a solid support.[17][18]

Section 3: Standard Operating Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude product (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[19]

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another 50 mL of NaHCO₃ solution. Combine the aqueous extracts.

  • The organic layer now contains neutral impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath and slowly acidify to pH ~2 by adding 6M HCl dropwise with stirring. Your product should precipitate as a solid.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.[2]

  • Dry the solid under vacuum to obtain the partially purified product.

Protocol 2: Recrystallization from a Single Solvent (with optional charcoal treatment)

  • Place the crude, dried solid from the extraction (e.g., 4.0 g) into an Erlenmeyer flask.

  • Select a suitable solvent (e.g., water, or a water/ethanol mixture) in which the compound is soluble when hot but sparingly soluble when cold.[20]

  • Heat the solvent to boiling and add the minimum amount of hot solvent to the flask to just dissolve the solid.[11]

  • (Optional: For colored solutions) Remove the flask from the heat source, allow it to cool slightly, then add a small amount of activated charcoal (e.g., 50-100 mg).[2]

  • Bring the solution back to a boil for 2-3 minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities.

  • Cover the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Section 4: Safety Precautions

As a professional, always prioritize safety.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[21]

  • Compound Hazards: 2-(2-Hydroxy-5-methylphenyl)acetic acid may cause skin and serious eye irritation and may cause respiratory irritation. Avoid breathing dust and ensure work is conducted in a well-ventilated area or fume hood.[21]

  • Solvent Handling: Organic solvents are often flammable and volatile. Work away from ignition sources.[22]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Always consult the Safety Data Sheet (SDS) for 2-(2-Hydroxy-5-methylphenyl)acetic acid and all solvents before beginning work.

References
  • National Council of Educational Research and Training. (n.d.). Methods of Purification of Organic Compounds. NCERT. [Link]

  • Du, Q., et al. (2009). Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Wojtowicz, E. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów. [Link]

  • Xie, Y., et al. (2012). Preparative isolation and purification of phenolic acids from Smilax china by high-speed counter-current chromatography. ResearchGate. [Link]

  • Al-Sayyed, H., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Nahata, A. (2013). Column chromatography of phenolics? ResearchGate. [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]

  • Metasci. (n.d.). Safety Data Sheet 2-Hydroxyphenylacetic acid. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • Ferreira, P. M., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

  • Google Patents. (1993). JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Shinde, D. B. (n.d.). Experimental and References. [Link]

  • Ferreira, P. M., et al. (2025). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. [Link]

  • Gatterer, S., et al. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. [Link]

  • Reddy, G. H., et al. (2017). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

  • Sobechko, I., et al. (2016). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology. [Link]

  • Scribd. (n.d.). 2-Hydroxy Phenyl Acetic Acid Analysis. [Link]

  • SIELC. (n.d.). Separation of Acetic acid, 2-methylphenyl ester on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently encounter laboratories struggling with asymmetrical peaks when analyzing acidic compounds. Peak tailing in high-performance liquid chromatography (HPLC) is not merely an aesthetic issue; it compromises resolution, integration accuracy, and ultimately, the reliability of your quantitative data[1][2].

This guide provides a comprehensive, mechanistic approach to diagnosing and resolving peak tailing specifically for phenylacetic acids .

From the Application Scientist's Desk: The Causality of Tailing in Acidic Analytes

To solve peak tailing, we must first understand the chemical environment inside the column. Phenylacetic acid (PAA) has a pKa of approximately 4.3. In reversed-phase HPLC, the primary cause of peak tailing for acidic compounds is partial ionization due to improper mobile phase pH.

According to the Henderson-Hasselbalch equation, if your mobile phase pH is near the analyte's pKa (e.g., pH 4.0 – 5.0), the PAA molecules exist in a dynamic equilibrium between their protonated (neutral) and deprotonated (ionized) states. Because the neutral species partitions strongly into the hydrophobic C18 stationary phase while the ionized species does not, this rapid interconversion during the run causes the analyte band to smear, resulting in severe tailing or split peaks.

While basic compounds typically tail due to interactions with acidic silanol groups on the silica surface, acidic compounds like PAA are generally repelled by these negatively charged sites[3]. If pH is optimized and tailing persists, the causality shifts to either physical system voids [3] or chelation with trace metal impurities (like iron or aluminum) found in older, lower-purity silica matrices[4].

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must determine if the issue is chemical (analyte-stationary phase interaction) or physical (extra-column volume or column bed deformation). Follow the logic tree below to isolate the variable.

G N1 Observe Peak Tailing (Phenylacetic Acid) N2 Run Neutral Marker (e.g., Toluene) N1->N2 N3 Does the neutral marker tail? N2->N3 N4 Physical Issue: Extra-column volume or column void N3->N4 Yes (All peaks tail) N5 Chemical Issue: pH or Secondary Interactions N3->N5 No (Only PAA tails) N10 Peak Symmetry Restored (As < 1.2) N4->N10 Fix plumbing / Replace column N6 Check Mobile Phase pH (Is it near pKa 4.3?) N5->N6 N7 Adjust pH to < 2.3 (Fully protonated) N6->N7 pH is 3.0 - 5.5 N8 Check Column Chemistry (Trace metals?) N6->N8 pH is already < 2.3 N7->N10 Re-evaluate N9 Switch to Type-B High-Purity Silica N8->N9 Using older Type-A silica N9->N10

Diagnostic workflow for resolving HPLC peak tailing of phenylacetic acids.

Core Methodologies: Self-Validating Protocols

To ensure scientific integrity, every troubleshooting step you take must be self-validating. Implement the following protocols to systematically eliminate variables.

Protocol 1: The Neutral Marker Validation (Physical vs. Chemical)

This protocol validates whether your tailing is caused by a system hardware failure or a chemical mismatch.

  • Baseline Injection: Inject your standard phenylacetic acid sample under current method conditions and calculate the Asymmetry Factor (

    
    ). An 
    
    
    
    indicates tailing[1].
  • Marker Selection: Prepare a solution of a neutral, non-ionizable marker compound (e.g., Toluene for high-organic methods, or Uracil for highly aqueous methods).

  • Marker Injection: Inject the neutral marker under the exact same isocratic conditions.

  • Validation Logic:

    • If the neutral marker tails (

      
      ), the issue is physical. Neutral compounds cannot tail due to acid-base interactions[3]. You must inspect the system for dead volume, poorly seated PEEK fittings, or a void at the head of the column[1][3].
      
    • If the neutral marker is symmetrical (

      
      ), the physical system is sound. The tailing of your phenylacetic acid is strictly a chemical issue. Proceed to Protocol 2.
      
Protocol 2: Mobile Phase pH & Buffer Optimization (The 2-Unit Rule)

To achieve a sharp, symmetrical peak, the analyte must exist in a single ionization state. This requires buffering the mobile phase at least 2 units away from the analyte's pKa.

  • Aqueous Preparation: Prepare a 20 mM to 50 mM phosphate buffer in HPLC-grade water. Sufficient buffer capacity is required to resist local pH changes caused by the sample injection.

  • pH Adjustment: Using concentrated phosphoric acid, adjust the pH of the aqueous buffer to 2.0 . Crucial step: Always measure and adjust the pH of the aqueous portion before adding any organic modifier, as organic solvents shift apparent pH readings.

  • System Equilibration: Mix the adjusted aqueous buffer with your organic modifier (e.g., Acetonitrile). Flush the column with 15–20 column volumes to ensure the stationary phase is fully equilibrated to the new pH[2].

  • Validation Logic: Inject the phenylacetic acid standard. Because the pH is now >2 units below the pKa of 4.3, the analyte is >99% protonated (neutral). You should observe an increase in retention time (due to higher hydrophobicity) and a restoration of peak symmetry (

    
    ).
    

Quantitative Data: pH and Ionization Dynamics

The table below summarizes the causality between mobile phase pH, the ionization state of phenylacetic acid (pKa ~4.3), and the resulting chromatographic performance.

Mobile Phase pHPAA Ionization StatePrimary Retention MechanismExpected Asymmetry (

)
Chromatographic Consequence & Resolution
pH 2.0 > 99% Protonated (Neutral)Pure Hydrophobic Partitioning1.00 – 1.15Optimal. Sharp, symmetrical peaks. High retention on standard C18.
pH 4.3 50% Protonated / 50% IonizedMixed (Hydrophobic + Polar)> 2.00 (or Split Peaks)Failure. Dynamic interconversion causes band smearing. Apply the 2-Unit Rule.
pH 6.5 > 99% Deprotonated (Ionized)Minimal Hydrophobic Retention1.20 – 1.50Sub-optimal. Elutes near the void volume on standard C18. Requires ion-pairing reagents.

Troubleshooting FAQs

Q1: I adjusted my mobile phase to pH 2.0, but I am still seeing a tailing factor of 1.6. What is the root cause? A1: If your pH is optimized and the neutral marker test passed, secondary chemical interactions are the likely culprit. While acidic compounds do not interact with acidic silanols, they can chelate with trace metal impurities (such as iron or aluminum) present in older, Type-A silica matrices[4]. To resolve this, switch your column to a modern, high-purity Type-B silica column, which is manufactured to be virtually metal-free[4][5].

Q2: Can I use an unbuffered mobile phase like 0.1% Formic Acid in Water/Acetonitrile for LC-MS analysis of phenylacetic acids? A2: Yes, but with caution. 0.1% formic acid yields an aqueous pH of approximately 2.7. While this is not a full 2 units below the pKa of 4.3, it is often sufficient to suppress ionization enough for an acceptable peak shape. However, formic acid is a volatile additive, not a true buffer. If your sample matrix is highly alkaline or highly concentrated, it can overwhelm the local pH of the mobile phase, leading to run-to-run retention time shifts and intermittent tailing.

Q3: Why does my peak tailing get worse when I inject a larger sample volume, even though the concentration is low? A3: This is a classic symptom of sample solvent mismatch. If your sample is dissolved in a solvent that is stronger (e.g., 100% methanol) or has a different pH than your starting mobile phase, the analyte band will distort before it has a chance to focus on the head of the column. To create a self-validating injection, always dissolve your sample in the initial mobile phase conditions.

References

1. Sigma-Aldrich. "HPLC Troubleshooting Guide." sigmaaldrich.com. Available at: 2.[1] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. Available at: 3. Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." phenomenex.com. Available at: 4.[3] Axion Labs. "HPLC Peak Tailing." axionlabs.com. Available at: 5.[5] Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. Available at: 6.[4] Dolan, John W. "Understanding HPLC Peak Tailing." scribd.com. Available at: 7.[2] Benchchem. "Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds." benchchem.com. Available at:

Sources

Technical Support Center: Advanced Strategies for 5-Methylphenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving 5-methylphenylacetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties arising from the steric hindrance imposed by the C5 methyl group. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these synthetic hurdles and achieve your target molecules with higher efficacy and yield.

Introduction: The Challenge of the C5-Methyl Group

The methyl group on the phenyl ring of 5-methylphenylacetic acid, while seemingly minor, exerts significant steric and electronic effects that can complicate many standard synthetic transformations. It can hinder the approach of nucleophiles or bulky reagents to the carboxylic acid group, slowing reaction rates and often leading to low yields or incomplete conversions. This guide is structured to address the most common challenges—amide bond formation and esterification—by providing both diagnostic questions and actionable solutions.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to follow a logical troubleshooting process. The following workflow can help diagnose and resolve many common issues encountered in the lab.

G General Troubleshooting Workflow for Hindered Reactions Start Low Yield or No Reaction Purity 1. Verify Starting Material Purity & Integrity Start->Purity Stoichiometry 2. Check Stoichiometry & Reagent Activity Purity->Stoichiometry Purity OK Conditions 3. Optimize Reaction Conditions Stoichiometry->Conditions Reagents OK Strategy 4. Re-evaluate Synthetic Strategy Conditions->Strategy Optimization Fails Success Reaction Successful Conditions->Success Optimization Works Strategy->Purity New Reagents Strategy->Success New Strategy Works

Caption: A decision tree for systematically troubleshooting challenging reactions.

Part 1: Troubleshooting Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in drug discovery, yet it is notoriously sensitive to steric hindrance.[1]

Frequently Asked Questions (Amidation)

Q1: My standard carbodiimide coupling (EDC/DCC) with 5-methylphenylacetic acid is failing or giving very low yields. What's happening?

A1: Standard carbodiimide reagents like EDC and DCC form an O-acylisourea intermediate with the carboxylic acid. The steric bulk of the 5-methylphenylacetic acid can hinder the approach of the amine nucleophile to this already bulky intermediate. Furthermore, this intermediate is susceptible to intramolecular rearrangement to a stable N-acylurea byproduct, a reaction that can outcompete the desired aminolysis, especially when the nucleophile is weak or hindered.[2]

Q2: I observe a lot of unreacted starting material. Should I just increase the temperature and reaction time?

A2: While increasing temperature and time can sometimes help overcome activation energy barriers, it can also promote side reactions and decomposition.[2] For amide couplings, this often leads to increased epimerization (if chiral centers are present) and formation of byproducts. A more effective approach is to switch to a more potent activation strategy.

Q3: Which coupling reagents are recommended for sterically hindered substrates like this?

A3: For hindered systems, you need more reactive activating agents. Phosphonium (e.g., PyBOP, BOP) and aminium/uronium (e.g., HATU, HBTU, COMU) salts are generally superior to carbodiimides.[3][4] They react with the carboxylic acid to form highly activated esters (in situ) that are more reactive towards nucleophilic attack by the amine.[3] HATU is often a go-to reagent in these cases due to its high efficiency.[4]

Advanced Solutions & Protocols
Strategy 1: Employing High-Potency Coupling Reagents

When standard methods fail, upgrading your coupling reagent is the first logical step. The table below compares common options.

Reagent ClassExamplesSuitability for Hindered SubstratesKey Considerations
Carbodiimides DCC, EDC, DICLow to ModerateProne to N-acylurea formation; risk of racemization.[5]
Phosphonium Salts BOP, PyBOPHighHighly efficient but produce carcinogenic HMPA byproduct (BOP). PyBOP is a safer alternative.[4]
Aminium/Uronium Salts HBTU, HATU, COMUVery HighExcellent reactivity; HATU is particularly effective for hindered systems. COMU is safer (non-explosive byproduct) and has good solubility.[3]
Other CDI, T3PModerateCDI can be effective but side reactions with alcohols are possible.[2] T3P is a powerful water scavenger.
Strategy 2: Conversion to Acyl Fluorides for Severely Hindered Couplings

For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride intermediate can be a powerful strategy. Acyl fluorides are relatively stable but highly reactive, and the small size of the fluorine atom minimizes steric clash during the subsequent nucleophilic attack by the amine.[6][7]

G cluster_0 Acyl Fluoride Strategy CarboxylicAcid 5-Methylphenylacetic Acid AcylFluoride Acyl Fluoride Intermediate CarboxylicAcid->AcylFluoride in situ activation FluorinatingAgent Fluorinating Agent (e.g., XtalFluor-E, BTFFH) AmideProduct Sterically Hindered Amide Product AcylFluoride->AmideProduct Nucleophilic Attack Amine Hindered Amine

Caption: Workflow for amide coupling via an acyl fluoride intermediate.

Protocol: Amide Coupling of 5-Methylphenylacetic Acid via an Acyl Fluoride

This protocol is adapted from methodologies developed for challenging amide bond formations.[6][7]

Materials:

  • 5-Methylphenylacetic Acid

  • Bis(tetrafluoro-4-pyridyl)sulfite (BTFFH) or similar fluorinating agent (e.g., XtalFluor-E)

  • Hindered Amine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-methylphenylacetic acid (1.0 equiv.) and the fluorinating agent (1.1 equiv.) in anhydrous MeCN.

  • Activation: Add DIPEA (2.5 equiv.) to the solution and stir at room temperature for 30-60 minutes to form the acyl fluoride in situ.

  • Coupling: Add the hindered amine (1.2 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor by LC-MS or TLC until the starting material is consumed. Reactions with highly hindered substrates may require several hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Part 2: Troubleshooting Esterification Reactions

Esterification of 5-methylphenylacetic acid can also be challenging, especially when reacting with secondary or tertiary alcohols.

Frequently Asked Questions (Esterification)

Q4: My Fischer esterification (acid catalyst, excess alcohol) is extremely slow and gives poor conversion. Why?

A4: Fischer esterification is a reversible process that proceeds through a tetrahedral intermediate. The steric bulk around the carboxylic acid of 5-methylphenylacetic acid, and potentially the alcohol, can destabilize this crowded intermediate, increasing the activation energy and slowing down both the forward and reverse reactions.[8] Simply driving the reaction with excess alcohol may not be sufficient to achieve a good yield in a reasonable timeframe.

Q5: I'm trying to react 5-methylphenylacetic acid with a hindered secondary alcohol using CDI, but the yield is very low.

A5: 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent, but the resulting N-acylimidazole intermediate can still be too sterically congested for a hindered alcohol to attack efficiently.[2] A common failure mode is the direct reaction of unreacted CDI with the alcohol, which consumes it, or slow reaction rates that require extended heating, potentially leading to decomposition.[2]

Advanced Solutions & Protocols
Strategy 3: Catalytic Acylation with DMAP

For hindered esterifications, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often essential. When using an activating agent like a carbodiimide (e.g., DIC or EDC), DMAP intercepts the initial activated species (e.g., O-acylisourea) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and reactive towards even hindered alcohols.

Mechanism Enhancement with DMAP:

  • Carboxylic acid is activated by EDC/DIC.

  • DMAP attacks the activated species, displacing the isourea to form a highly reactive N-acylpyridinium intermediate.

  • The hindered alcohol attacks the activated intermediate, forming the ester and releasing DMAP to re-enter the catalytic cycle.

Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol

This protocol is a robust method for coupling sterically demanding acids and alcohols.

Materials:

  • 5-Methylphenylacetic Acid (1.0 equiv.)

  • Hindered Alcohol (1.2 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve 5-methylphenylacetic acid, the hindered alcohol, and DMAP in anhydrous DCM.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the DIC dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, filter off the diisopropylurea byproduct. Dilute the filtrate with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester via flash column chromatography.

References

  • Hovgaard, C. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11493-11500. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Zong, E., et al. (2017). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Angewandte Chemie International Edition, 56(44), 13734-13738. Retrieved from [Link]

  • Google Patents. (1989). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct catalytic amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(15), 8173–8178. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 401-405. Retrieved from [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 12(4), 789. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stabilization, handling, and troubleshooting of 2-(2-Hydroxy-5-methylphenyl)acetic acid (also referred to as Homo-p-cresotic acid or 5-methyl-2-hydroxyphenylacetic acid).

The protocols below address the compound's specific "dual-threat" instability: oxidative sensitivity (due to the electron-rich phenolic ring) and acid-catalyzed lactonization (due to the ortho-substitution pattern).

Module 1: Diagnostic & Mechanistic Insight

Q: Why is my reference standard turning yellow/brown or showing unexpected peaks?

A: You are likely observing two distinct degradation pathways occurring simultaneously. Unlike simple carboxylic acids, this molecule possesses an ortho-hydroxyl group relative to the acetic acid side chain. This structural proximity creates a "chemical trap" activated by light and pH.

The Degradation Pathways[1][2]
  • Photo-Oxidation (Color Change): The electron-donating methyl group at position 5 and the hydroxyl group at position 2 make the aromatic ring highly susceptible to UV-induced radical oxidation. This forms colored quinone intermediates (yellow/brown).

  • Lactonization (New Lipophilic Peak): Under acidic conditions or high-energy light, the molecule dehydrates to form 5-methyl-2(3H)-benzofuranone (a lactone). This is the most common impurity found in stored samples.

Visualization: Degradation Mechanism

The following diagram illustrates the competing pathways you must control.

DegradationPathways Parent 2-(2-Hydroxy-5-methylphenyl) acetic acid (Target Molecule) Radical Phenoxyl Radical (Transient) Parent->Radical UV Light / O2 Lactone 5-methyl-2(3H)-benzofuranone (Lactone Impurity) Parent->Lactone Acid (pH < 4) or Heat Quinone Quinone/Polymer (Yellow/Brown Precipitate) Radical->Quinone Oxidation/Coupling

Caption: Figure 1. The compound degrades via oxidative coupling (favored by light/base) or cyclization to a lactone (favored by acid/heat).

Module 2: Formulation & Stabilization Protocols

Q: How do I formulate a stable stock solution for long-term experiments?

A: You must balance pH to prevent both lactonization (acidic risk) and oxidation (basic risk). Follow this "Goldilocks" protocol.

The "Safe Zone" Formulation Strategy
ParameterCritical SettingScientific Rationale
Target pH 6.0 – 6.8 pH < 5 accelerates lactonization (cyclization).pH > 8 ionizes the phenol (

), accelerating photo-oxidation 10-100x.
Buffer System Phosphate or CitrateAvoid simple water/acid mixtures. Phosphate buffer (50 mM) is ideal for maintaining neutrality.
Antioxidant Na Metabisulfite (0.1%) Scavenges dissolved oxygen to prevent quinone formation. More effective than ascorbic acid for this specific phenol.
Solvent MeOH/Water (50:50)Pure organic solvents (like DMSO) can sometimes promote radical propagation if not degassed.
Step-by-Step: Preparation of Stable Stock (1 mg/mL)
  • Degas Solvents: Sparge 50% Methanol/Water with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Dissolve: Weigh the compound into an amber glass vial (Class A photoprotection).

  • Buffer: Add 50 mM Phosphate Buffer (pH 6.5) to volume.

  • Additive (Optional): If the sample will be exposed to air, add Sodium Metabisulfite to a final concentration of 0.05% w/v.

  • Storage: Store at -20°C or -80°C . Do not store at 4°C for >1 week, as slow lactonization can still occur.

Module 3: Troubleshooting & FAQs

Q: I see a "ghost peak" in my HPLC chromatogram that grows over time. What is it? A: This is almost certainly the lactone (5-methyl-2(3H)-benzofuranone) .

  • Identification: It will elute after the parent peak on a Reverse Phase (C18) column because it is less polar (loss of the hydrophilic -OH and -COOH interaction).

  • Cause: Your mobile phase might be too acidic, or the sample sat in the autosampler (often ambient temp) for too long in an unbuffered diluent.

  • Fix: Ensure your autosampler is cooled (4°C) and your sample diluent is buffered to pH 6.0, even if the mobile phase is acidic.

Q: Can I use amber plastic tubes instead of glass? A: Use Glass. Phenolic acids can adsorb to polypropylene (plastic) surfaces, leading to concentration loss. Furthermore, amber plastic often allows significant transmission of UV-A (320-400 nm), which is sufficient to trigger the excitation of the phenolic ring. Use Type 1 Amber Glass vials.

Q: My sample turned pink immediately upon adding NaOH. Is it ruined? A: Not necessarily, but it is at risk. Phenolates (the ionized form) are often colored due to charge transfer complexes. However, this state is hyper-reactive to oxygen.

  • Immediate Action: Neutralize immediately with dilute HCl or Phosphate buffer back to pH 7. If the color persists after neutralization, irreversible oxidative coupling (quinone formation) has occurred.

Module 4: Analytical Validation (HPLC)

Q: How do I separate the parent compound from its degradation products?

A: Use a gradient method that separates the polar parent from the non-polar lactone.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 280 nm (General) and 254 nm.

  • Flow Rate: 1.0 mL/min.

Note: The lactone impurity will typically elute at a Relative Retention Time (RRT) of ~1.2 to 1.4 compared to the parent.

Decision Tree: Sample Handling Workflow

Use this logic flow to determine the correct handling procedure for your specific application.

HandlingWorkflow Start Start: Sample Preparation Duration Experiment Duration? Start->Duration Short < 2 Hours (e.g., HPLC inj) Duration->Short Short Term Long > 24 Hours (e.g., Bioassay) Duration->Long Long Term BufferCheck Is Diluent Buffered? Short->BufferCheck Action2 Add 0.1% Na Metabisulfite Buffer to pH 6.5 Long->Action2 Action1 Use Amber Glass Keep at 4°C BufferCheck->Action1 Yes Action3 CRITICAL: Buffer to pH 6-7 Avoid pure 0.1% TFA/Water BufferCheck->Action3 No (Acidic)

Caption: Figure 2. Decision tree for selecting stabilization measures based on experimental duration.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid. Retrieved from

  • Karaman, Y., & Baltaci, E. (2021).[4] Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal, 30(2), 40-49.[4] Retrieved from

  • Beaudry, C. M. (2021).[5] Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86, 6931-6936.[6] (Demonstrates the acid-catalyzed cyclization of hydroxy-phenylacetic acid derivatives). Retrieved from [6]

  • PubChem. (2025).[7] Compound Summary: (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid.[7] (Structural data and chemical properties). Retrieved from

Sources

Technical Support Center: Advanced Synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid via Alternative Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub for researchers and drug development professionals seeking to optimize the synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid .

Historically, accessing this critical intermediate relied on harsh homogeneous catalysts (e.g., HCl, H₂SO₄, or TiCl₄) that suffer from poor regioselectivity, generate massive amounts of corrosive waste, and pose severe safety hazards [1]. To modernize your workflow, this guide focuses on troubleshooting two field-proven, sustainable catalytic alternatives: Biocatalytic Nitrile Hydrolysis/Hydroxylation and Solid-Acid Catalyzed Condensation .

Section 1: Frequently Asked Questions (FAQs)

Q: Why should our lab transition from homogeneous acids to solid-acid or biocatalytic systems? A: Traditional syntheses, such as the Willgerodt-Kindler reaction or liquid-acid condensations, are thermodynamically difficult to control. They often lead to over-condensation (forming polymeric resins) and require highly toxic reagents[1]. Alternative catalysts—such as solid Brønsted acids (e.g., Amberlyst-15) and biocatalysts (e.g., marine fungi nitrilases)—offer superior regiocontrol by restricting the transition state geometry, eliminate the need for hazardous neutralizing steps, and enable straightforward catalyst recovery.

Q: What is the primary regioselectivity challenge in the p-cresol and glyoxylic acid condensation route? A: p-Cresol possesses two symmetric ortho positions available for electrophilic aromatic substitution. Under homogeneous catalysis, the initial mono-adduct (2-hydroxy-5-methylmandelic acid) can undergo a secondary condensation with another p-cresol molecule, yielding unwanted methine-bridged bis-adducts[2]. Solid acid catalysts with defined pore sizes restrict this secondary bimolecular collision, trapping the reaction at the desired mono-adduct stage.

Section 2: Troubleshooting Guide – Biocatalytic Pathway

Context: The biotransformation of 5-methylphenylacetonitrile using whole-cell marine fungi (e.g., Aspergillus sydowii) or recombinant E. coli expressing nitrilase and cytochrome P450 monooxygenase[3].

Issue 1: Low conversion rates or accumulation of the primary amide intermediate.

  • Root Cause: Nitrilases are highly susceptible to substrate inhibition. Lipophilic nitriles like 5-methylphenylacetonitrile can partition into the fungal cell membrane, disrupting the lipid bilayer and causing allosteric inhibition of the enzyme. Consequently, the reaction stalls at the amide stage before full hydrolysis to the carboxylic acid can occur.

  • Solution: Implement a continuous fed-batch substrate addition strategy. Maintain the free substrate concentration strictly below 10 mM.

Issue 2: Successful hydrolysis, but failure to achieve ortho-hydroxylation.

  • Root Cause: The secondary step—hydroxylation of 5-methylphenylacetic acid to 2-(2-hydroxy-5-methylphenyl)acetic acid—is mediated by cytochrome P450, which is strictly dependent on molecular oxygen (O₂) as a co-substrate.

  • Solution: Increase the agitation rate and ensure the Dissolved Oxygen (DO) level remains above 30%. Maintain the bioreactor pH at 7.2–7.4 using a phosphate buffer to prevent the denaturation of the P450 complex.

Biocatalysis Substrate 5-Methylphenylacetonitrile Nitrilase Nitrilase (Marine Fungi) Hydrolysis Substrate->Nitrilase Intermediate 5-Methylphenylacetic acid Nitrilase->Intermediate Hydroxylase P450 Hydroxylase + O2 (Ortho-hydroxylation) Intermediate->Hydroxylase Product 2-(2-Hydroxy-5-methylphenyl)acetic acid Hydroxylase->Product

Caption: Biocatalytic cascade for the synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Section 3: Troubleshooting Guide – Solid-Acid Catalyzed Condensation

Context: The direct condensation of p-cresol with glyoxylic acid to form 2-hydroxy-5-methylmandelic acid, followed by catalytic hydrogenation[4].

Issue 1: Formation of intensely colored impurities (xanthylium salts) or tar-like resins.

  • Root Cause: Glyoxylic acid can act as a cross-linking agent. If the reaction temperature exceeds 40°C, the activation energy barrier for secondary condensation is overcome. The resulting bis-adducts easily oxidize into highly conjugated, colored xanthylium derivatives[2]. Furthermore, basic or homogeneous acid conditions can trigger the Cannizzaro disproportionation of glyoxylic acid.

  • Solution: Strictly control the thermodynamics. Maintain the reaction temperature between 20°C and 30°C using a jacketed cooling reactor. Utilize a macroreticular solid acid resin (e.g., Amberlyst-15) and maintain a stoichiometric excess of p-cresol (3:1 ratio) to suppress bimolecular side reactions.

Issue 2: Catalyst poisoning during the subsequent hydrogenation step.

  • Root Cause: Carryover of soluble acidic oligomers from the condensation step can irreversibly bind to the active sites of the Palladium on Carbon (Pd/C) catalyst used for reducing the mandelic acid intermediate.

  • Solution: The advantage of Amberlyst-15 is its insolubility. Ensure a rigorous 0.45 µm filtration step to completely remove the solid acid resin prior to introducing the intermediate to the Parr hydrogenator.

SolidAcid Reactants p-Cresol + Glyoxylic Acid Condensation Solid Acid Catalyst (e.g., Amberlyst-15) 20-30°C Reactants->Condensation Intermediate 2-Hydroxy-5-methylmandelic acid Condensation->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Product 2-(2-Hydroxy-5-methylphenyl)acetic acid Reduction->Product

Caption: Solid-acid catalyzed condensation and reduction workflow.

Section 4: Quantitative Catalyst Comparison

To assist in your experimental design, the following table summarizes the performance metrics of the three primary catalytic systems discussed.

Catalyst SystemPrimary Reaction PhaseRegioselectivityTypical YieldE-Factor (Waste)Catalyst Reusability
Homogeneous (HCl/TiCl₄) CondensationPoor (High bis-adducts)40 - 50%> 50None (Single-use)
Solid Acid (Amberlyst-15) CondensationHigh (Ortho-mono)75 - 85%< 10High (Up to 5 cycles)
Biocatalyst (A. sydowii) Hydrolysis / HydroxylationAbsolute (Enzymatic)~ 51%< 5 (Aqueous)Moderate (Whole cells)

Section 5: Standardized Experimental Protocols

Protocol A: Biocatalytic Synthesis via Marine Fungi

A self-validating system relying on controlled substrate feeding and aerobic monitoring.

  • Inoculum Preparation: Cultivate Aspergillus sydowii in a mineral liquid medium (pH 7.2) at 28°C for 72 hours until a dense mycelial network forms.

  • Substrate Feeding: Introduce 5-methylphenylacetonitrile using a fed-batch strategy. Inject the substrate in 1 mM increments every 4 hours to prevent solvent-induced toxicity to the mycelium.

  • Biotransformation & Monitoring: Maintain agitation at 200 rpm and dissolved oxygen (DO) at >30% to facilitate the cytochrome P450-mediated ortho-hydroxylation. Validate conversion by drawing 1 mL aliquots every 12 hours for HPLC analysis (C18 column, UV detection at 254 nm).

  • Downstream Processing: Once the intermediate is fully consumed, acidify the broth to pH 2.0 using 1M HCl to protonate the target 2-(2-Hydroxy-5-methylphenyl)acetic acid. Extract with ethyl acetate (3 × 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Solid-Acid Catalyzed Condensation & Reduction

A two-step continuous workflow designed to eliminate intermediate purification.

  • Condensation: In a jacketed reactor, dissolve p-cresol (3.0 eq) and glyoxylic acid monohydrate (1.0 eq) in a minimal volume of ethanol. Add Amberlyst-15 resin (10% w/w relative to p-cresol).

  • Thermal Control: Stir the mixture at exactly 25°C for 24 hours. Critical Step: Do not allow the internal temperature to exceed 30°C to prevent the exothermic formation of bis-adducts.

  • Catalyst Recovery: Filter the reaction mixture through a coarse glass frit to recover the Amberlyst-15 resin. Wash the resin with cold ethanol (it can be regenerated with 1M H₂SO₄ for future cycles).

  • Hydrogenation: Transfer the filtrate (containing the 2-hydroxy-5-methylmandelic acid intermediate) directly to a Parr hydrogenator. Add 5% Pd/C catalyst (5% w/w). Pressurize the vessel with H₂ gas (3 atm) and heat gently to 40°C for 12 hours.

  • Purification: Filter the Pd/C through a pad of Celite to prevent pyrophoric hazards. Concentrate the filtrate and recrystallize the crude product from a toluene/heptane mixture to yield pure 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Section 6: References

  • A kind of preparation method of Flupyroxystrobin (CN119330876A) Google Patents

  • Biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid by marine fungi Marine Biotechnology (NY)[Link]

  • A kind of preparation method of p-hydroxybenzaldehyde (CN113121323B) Google Patents

  • Reactions of Polyphenols with alpha-Keto Acids University of the Free State (UFS)[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Hydroxy-5-methylphenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis with alternative analytical techniques, supported by foundational principles and experimental protocols. Our objective is to provide a comprehensive resource that embodies scientific integrity, drawing upon established expertise and authoritative references.

Introduction: The Structural Elucidation Challenge

2-(2-Hydroxy-5-methylphenyl)acetic acid is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring a substituted aromatic ring, a carboxylic acid, and a phenolic hydroxyl group, presents a rich landscape for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures in solution.[1][2] This guide will focus on the detailed interpretation of the 1H NMR spectrum, a primary tool for determining the number, environment, and connectivity of protons within a molecule.[3][4]

Predicted 1H NMR Spectrum of 2-(2-Hydroxy-5-methylphenyl)acetic Acid

An experimentally obtained spectrum is the gold standard; however, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a robust framework for analysis. The structure of 2-(2-Hydroxy-5-methylphenyl)acetic acid is shown below, with protons labeled for assignment.

Structure:

  • Aromatic Protons: Hc, Hd, Hf

  • Methylene Protons: He

  • Methyl Protons: Hg

  • Hydroxyl Proton: Ha

  • Carboxylic Acid Proton: Hb

Based on the electronic environment of each proton, we can predict their chemical shifts (δ) in parts per million (ppm), their multiplicity (splitting pattern), and their integration (relative number of protons).

Data Presentation: Predicted 1H NMR Spectral Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Ha (-OH) 4.0 - 7.0Broad Singlet1HThe chemical shift of phenolic protons is variable and concentration-dependent due to hydrogen bonding.[5] The signal is often broad.
Hb (-COOH) 10.0 - 12.0Broad Singlet1HThe proton of a carboxylic acid is highly deshielded and appears far downfield.[6] The signal is typically broad.
Hc ~6.9Doublet1HThis aromatic proton is ortho to the -OH group and will be coupled to Hd.
Hd ~7.0Doublet of Doublets1HThis aromatic proton is coupled to both Hc and Hf.
He (-CH2-) ~3.6Singlet2HThese methylene protons are adjacent to the aromatic ring and the carbonyl group. With no adjacent non-equivalent protons, the signal is a singlet.[6]
Hf ~6.7Doublet1HThis aromatic proton is ortho to the -CH2COOH group and will be coupled to Hd.
Hg (-CH3) ~2.3Singlet3HThe methyl group protons are attached to the aromatic ring and appear as a singlet.

In-Depth Spectral Analysis: A Step-by-Step Interpretation

The process of interpreting a 1H NMR spectrum involves a systematic evaluation of the key parameters: number of signals, chemical shift, integration, and multiplicity.[3][7]

Workflow for 1H NMR Spectral Interpretation

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Verification A Prepare Sample B Acquire 1H NMR Spectrum A->B C Process Data (FT, Phasing, Baseline Correction) B->C D Count Number of Signals (Chemically non-equivalent protons) C->D E Analyze Chemical Shifts (ppm) (Electronic environment) D->E F Determine Integration (Relative number of protons) E->F G Analyze Multiplicity (Splitting) (Neighboring non-equivalent protons) F->G H Assign Signals to Protons G->H I Propose Structure H->I J Confirm with other techniques (13C NMR, MS, IR) I->J

Caption: A typical workflow for acquiring and interpreting a 1H NMR spectrum for structural elucidation.

Causality Behind Experimental Choices in Spectral Interpretation
  • Number of Signals: The predicted spectrum shows seven distinct signals, corresponding to the seven chemically non-equivalent proton environments in the molecule.[3]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton.[4]

    • Downfield Region (6.5-8.0 ppm): The signals for the aromatic protons (Hc, Hd, Hf) appear in this region due to the deshielding effect of the aromatic ring current.

    • Aliphatic Region (0.5-4.5 ppm): The methylene (-CH2-) and methyl (-CH3) protons appear in this region. The methylene protons (He) are deshielded by the adjacent aromatic ring and carbonyl group, shifting them downfield to around 3.6 ppm.[6] The methyl protons (Hg) are less deshielded and appear around 2.3 ppm.

    • Labile Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons have a wide chemical shift range due to their involvement in hydrogen bonding. The carboxylic acid proton is the most deshielded, appearing above 10 ppm.[6]

  • Integration: The area under each signal is proportional to the number of protons it represents.[4] The expected integration ratio for 2-(2-Hydroxy-5-methylphenyl)acetic acid is 1:1:1:1:2:1:3, corresponding to Ha, Hb, Hc, Hd, He, Hf, and Hg, respectively.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring non-equivalent protons (spin-spin coupling).[4] The number of peaks in a multiplet is given by the n+1 rule, where n is the number of neighboring non-equivalent protons.[4]

    • Singlets: The -OH, -COOH, -CH2-, and -CH3 protons are all predicted to be singlets as they have no adjacent non-equivalent protons.

    • Doublets and Doublet of Doublets: The aromatic protons Hc, Hd, and Hf will show splitting due to coupling with their neighbors on the ring. The coupling constant (J), measured in Hertz (Hz), provides information about the spatial relationship between coupled protons.[8]

Comparison with Alternative Analytical Techniques

While 1H NMR is a cornerstone of structural elucidation, a comprehensive analysis often involves complementary techniques.

Comparative Data Summary
Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Number, environment, and connectivity of protons.High resolution, detailed structural information.Requires soluble sample, can have overlapping signals in complex molecules.
13C NMR Number and electronic environment of carbon atoms.Complements 1H NMR, good for determining the carbon skeleton.[3]Lower sensitivity than 1H NMR, requires more sample or longer acquisition time.[9]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.
Synergistic Power: An Integrated Approach

No single technique provides a complete structural picture. The most reliable structural assignments are made by combining data from multiple analytical methods.

G Compound 2-(2-Hydroxy-5- methylphenyl)acetic acid HNMR 1H NMR Compound->HNMR Proton Framework CNMR 13C NMR Compound->CNMR Carbon Skeleton MS Mass Spec Compound->MS Molecular Weight & Formula IR IR Spec Compound->IR Functional Groups HNMR->CNMR Confirm Connectivity HNMR->MS Verify Formula HNMR->IR Confirm Functional Groups

Caption: An integrated analytical approach for comprehensive structural elucidation.

  • 13C NMR: A proton-decoupled 13C NMR spectrum would show a distinct signal for each of the nine unique carbon atoms in 2-(2-Hydroxy-5-methylphenyl)acetic acid. The chemical shifts would confirm the presence of aromatic carbons, a carboxylic acid carbon, and aliphatic carbons.[10]

  • Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would provide the molecular weight of the compound (180.19 g/mol ). The fragmentation pattern could reveal the loss of characteristic fragments like H2O, COOH, and CH3.[11]

  • IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad, ~3300-2500 cm-1), the C=O stretch of the carboxylic acid (~1700 cm-1), and C-H stretches of the aromatic and aliphatic groups.

Experimental Protocols: Ensuring Data Integrity

The quality of the NMR data is paramount for accurate structural interpretation. Adherence to standardized protocols is crucial.

Protocol for 1H NMR Sample Preparation
  • Sample Purity: Ensure the sample of 2-(2-Hydroxy-5-methylphenyl)acetic acid is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[12] Chloroform-d (CDCl3) is a common starting point, but for more polar compounds like this, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) may be more suitable.[13] The choice of solvent can affect the chemical shifts of labile protons.

  • Sample Concentration: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9][14]

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution to a clean, high-quality 5 mm NMR tube.[12][13]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

  • D2O Exchange (Optional but Recommended): To confirm the assignment of the -OH and -COOH protons, a "D2O shake" can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. The signals for the labile -OH and -COOH protons will disappear or significantly decrease in intensity due to exchange with deuterium.[5]

Protocol for 1H NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Data Acquisition: Acquire the Free Induction Decay (FID) data.

  • Data Processing: Perform a Fourier Transform (FT) on the FID, followed by phasing and baseline correction to obtain the final spectrum.

Conclusion

The 1H NMR spectrum of 2-(2-Hydroxy-5-methylphenyl)acetic acid provides a wealth of structural information. A systematic analysis of the chemical shifts, integrations, and multiplicities allows for the unambiguous assignment of all protons in the molecule. When combined with data from complementary techniques such as 13C NMR, mass spectrometry, and IR spectroscopy, a complete and confident structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize 1H NMR spectroscopy in their scientific endeavors.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Oreate AI Blog. (2026, January 21). Decoding the Language of NMR Spectra: A Guide to Interpretation. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Journal of Magnetic Resonance. Temperature Dependence of NMR Absorption in Solid Acetic Acid and in Some of Its Chloro and Acid Chloride Derivatives. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties. [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • PubMed. (1993, May). N-acetyl-L-aspartate and Acetate 1H NMR Signal Overlapping Under Mild Acidic pH Conditions. [Link]

  • ResearchGate. (2021, July 17). How to understand the NMR spectra of phenolics?. [Link]

  • PLOS ONE. (2015, November 11). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and the DPPH Radical. [Link]

  • MDPI. (2026, February 24). Growth-Regulatory Effect of Thiazolyl Acetic Acid Derivatives on Lepidium sativum and Sinapis alba. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link]

  • MDPI. (2024, June 28). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. [Link]

  • PubChem. 2-(2-Methylphenoxy)acetic acid. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0054034). [Link]

  • A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. [Link]

  • PubChem. 2-Hydroxy-5-methylacetophenone. [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • ResearchGate. Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. [Link]

  • ResearchGate. 13 C NMR spectrum Phenyl acetic acid (18). [Link]

  • ResearchGate. (2025, October 11). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Journal of the American Chemical Society. Proton NMR analyses, shielding mechanisms, coupling constants, and conformations in steroids bearing halogen, hydroxy, and oxo groups and double bonds. [Link]

  • SIELC Technologies. (2018, February 16). 2-Hydroxyphenylacetic acid. [Link]

  • Doc Brown's Advanced Organic Chemistry. 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • NIST WebBook. Acetic acid, (2-methylphenoxy)-. [Link]

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Comprehensive Analytical Guide: Mass Spectrometry Fragmentation of 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS: 41873-66-9) Formula: C₉H₁₀O₃ | Exact Mass: 166.06299 Da

Executive Summary

The accurate quantification and structural confirmation of 2-(2-Hydroxy-5-methylphenyl)acetic acid—a phenolic acid frequently monitored in metabolomics, environmental degradation studies, and pharmaceutical impurity profiling—requires a rigorous mass spectrometry (MS) strategy. Because this compound possesses both a carboxylic acid and a phenolic hydroxyl group, its behavior in a mass spectrometer is highly dependent on the ionization source.

As a Senior Application Scientist, I have designed this guide to objectively compare the two gold-standard platforms: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) . Rather than simply listing parameters, this guide deconstructs the causality behind the fragmentation mechanisms, empowering you to build self-validating, robust analytical workflows.

Mechanistic Insights: The Causality of Fragmentation

Understanding the intrinsic gas-phase chemistry of 2-(2-Hydroxy-5-methylphenyl)acetic acid is critical for avoiding false positives from structural isomers (e.g., 3-hydroxy or 4-hydroxy derivatives).

GC-EI-MS (70 eV): The "Ortho Effect"

Under standard 70 eV electron ionization, the underivatized molecule yields a distinct molecular radical cation [M]⁺• at m/z 166[1]. The defining feature of its fragmentation is driven by the ortho effect . Because the C2-hydroxyl group is in direct spatial proximity to the C1-acetic acid side chain, the molecule undergoes a highly thermodynamically favorable dehydration (-18 Da).

  • Primary Fragment (m/z 148): The loss of H₂O forms a stable 5-methylbenzofuran-2(3H)-one lactone ring. This is a self-validating diagnostic peak; if m/z 148 is absent, the hydroxyl group is likely in the meta or para position[1].

  • Secondary Fragment (m/z 120): Subsequent expulsion of carbon monoxide (-28 Da) from the lactone yields a stable quinone methide-like ion[2].

LC-ESI-MS/MS: Collision-Induced Decarboxylation

In electrospray ionization, the compound is best analyzed in Negative Ion Mode due to the readily deprotonated carboxylic acid moiety, yielding a strong [M-H]⁻ precursor at m/z 165[3].

  • Primary Transition (m/z 165 → 121): Upon Collision-Induced Dissociation (CID), the primary neutral loss is carbon dioxide (-44 Da). This decarboxylation is the hallmark of phenylacetic acids, generating an abundant 2-hydroxy-5-methylbenzyl anion at m/z 121[4]. This transition provides exceptional sensitivity for Multiple Reaction Monitoring (MRM) assays.

Fragmentation cluster_EI GC-EI-MS (70 eV) cluster_ESI LC-ESI-MS/MS (Negative Mode) EI_M [M]⁺• m/z 166 EI_148 [M-H₂O]⁺• m/z 148 (Lactone) EI_M->EI_148 -H₂O (-18 Da) Ortho Effect EI_120 [M-H₂O-CO]⁺• m/z 120 EI_148->EI_120 -CO (-28 Da) ESI_M [M-H]⁻ m/z 165 ESI_121 [M-H-CO₂]⁻ m/z 121 ESI_M->ESI_121 -CO₂ (-44 Da) CID

Caption: Mass spectrometry fragmentation pathways of 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Platform Comparison & Quantitative Data

Selecting the right platform depends on your matrix, required limit of detection (LOD), and throughput needs.

Table 1: Performance Comparison
ParameterLC-ESI-MS/MS (Negative MRM)GC-EI-MS (Underivatized SIM)
Primary Use Case High-throughput bioanalysis, trace quantificationStructural elucidation, volatile matrix profiling
Sample Preparation Simple (Protein Precipitation / Dilute & Shoot)Complex (LLE extraction, strict dehydration)
Specificity High (Relies on chromatographic separation of isomers)Exceptional (Ortho-effect provides unique fingerprint)
Sensitivity (LOD) ~1–5 ng/mL~50–100 ng/mL
Run Time 5 – 10 minutes15 – 25 minutes
Table 2: Reference MS Data for Assay Building
PlatformPrecursor IonProduct / Major IonsCollision Energy (eV)Neutral Loss
ESI-MS/MS (-) m/z 165.05m/z 121.05 (Quantifier)15 - 20 eV-44 Da (CO₂)
ESI-MS/MS (-) m/z 165.05m/z 93.05 (Qualifier)25 - 30 eV-72 Da (CO₂ + CO)
GC-EI-MS (70eV) m/z 166 (M⁺•)m/z 148 (Base Peak)N/A (70 eV standard)-18 Da (H₂O)
GC-EI-MS (70eV) m/z 166 (M⁺•)m/z 120N/A (70 eV standard)-46 Da (H₂O + CO)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in quality control mechanisms.

Workflow Sample Sample Preparation (Biofluid / Tissue) Split Method Selection Sample->Split Deriv Liquid-Liquid Extraction & Strict Dehydration Split->Deriv GC-MS LCMS LC-ESI-MS/MS Analysis (High Sensitivity, Direct) Split->LCMS LC-MS GCMS GC-EI-MS Analysis (High Resolution, Volatiles) Deriv->GCMS Data Data Acquisition & MRM / SIM Extraction GCMS->Data LCMS->Data

Caption: Comparative analytical workflow for GC-EI-MS versus LC-ESI-MS/MS.

Protocol A: LC-ESI-MS/MS (High-Throughput Quantification)

Causality Note: We utilize 0.1% formic acid in the aqueous phase. While it is an acid, at this low concentration it provides sufficient ionic strength to stabilize the electrospray droplet without completely suppressing the deprotonation of the phenylacetic acid moiety[4].

  • Sample Extraction: Precipitate proteins from 200 µL of sample using 400 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes[4].

  • Chromatography: Inject 2 µL onto a Waters HSS C18 column (3.0 × 100 mm, 1.7 µm) maintained at 45°C.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in HPLC-grade H₂O.

    • Phase B: 100% Acetonitrile.

  • Gradient: Run a gradient from 2% B to 55% B over 3 minutes at 0.5 mL/min, flushing at 100% B for 5 minutes to prevent column carryover[4].

  • Validation Step: Randomize the injection order of your cohort and inject a pooled Quality Control (QC) sample every 10 injections to monitor retention time drift and detector stability[4].

Protocol B: GC-EI-MS (Structural Confirmation)

Causality Note: Underivatized phenolic acids can suffer from peak tailing on standard non-polar columns. However, to observe the diagnostic m/z 148 ortho-effect dehydration, the sample must remain underivatized. Absolute removal of water is mandatory to preserve column lifespan and prevent artifact formation[5].

  • Extraction: Perform a liquid-liquid extraction using ethyl acetate.

  • Crucial Dehydration: Add ~2 mL of anhydrous sodium sulfate (Na₂SO₄) to the organic phase. Vortex vigorously. Why? Proper dispersion of Na₂SO₄ ensures all trace water is stripped from the organic phase, which is critical for GC reproducibility[5].

  • Concentration: Centrifuge at 3000 rpm for 1 minute, decant the organic phase, and dry under a gentle stream of ultra-pure nitrogen[5]. Reconstitute in 50 µL of dry ethyl acetate.

  • Chromatography: Inject 1 µL (splitless mode at 280°C) onto a polar wax column (e.g., Agilent HP-INNOWax) to mitigate tailing of the free acid.

  • Oven Program: Hold at 60°C for 2 min, ramp at 6°C/min to 280°C, and hold for 5 min[5].

  • MS Detection: Operate the MS source at 250°C and quadrupole at 150°C with an electron energy of 70 eV. Extract m/z 166, 148, and 120 for selective ion monitoring (SIM)[5].

References

  • PubChem Database. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970. National Center for Biotechnology Information. Available at:[Link][1]

  • bioRxiv. Characterization of LC-MS based urine metabolomics in healthy subjects across the life span. Cold Spring Harbor Laboratory. Available at:[Link][4]

  • University of Amsterdam (UvA-DARE). GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. Available at: [Link][5]

  • Scholars Junction - Mississippi State University. Disease biomarker discovery and fungal metabolites extraction protocol optimization using GCMS based metabolomics. Available at:[Link][2]

  • The Royal Society of Chemistry. Intact living-cell electrolaunching ionization mass spectrometry for single-cell metabolomics. Chemical Science. Available at:[Link][3]

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A Comparative Guide to the Infrared Spectroscopy of 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 2-(2-Hydroxy-5-methylphenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing. It offers a comparative framework, juxtaposing the predicted spectrum of our target molecule with the empirical spectra of structurally related compounds. This approach elucidates the subtle yet significant spectral shifts arising from specific structural modifications. Every claim is substantiated with data from authoritative sources and detailed experimental protocols are provided to ensure scientific rigor and reproducibility.

Introduction: The Vibrational Story of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These frequencies are dictated by the masses of the atoms and the strength of the bonds connecting them. The resulting IR spectrum is a unique molecular fingerprint, revealing the functional groups present within a structure. For a molecule like 2-(2-Hydroxy-5-methylphenyl)acetic acid, which contains a carboxylic acid, a phenol, and a substituted aromatic ring, the IR spectrum tells a rich and detailed story of its chemical architecture.

The core principle relies on Hooke's Law, where two bonded atoms are treated as a simple harmonic oscillator. The vibrational frequency (ν) is related to the force constant of the bond (k) and the reduced mass (μ) of the atoms. This relationship is fundamental to understanding why different functional groups absorb at characteristic wavenumbers (cm⁻¹).

Predicted IR Spectrum of 2-(2-Hydroxy-5-methylphenyl)acetic Acid

While an experimental spectrum for 2-(2-Hydroxy-5-methylphenyl)acetic acid is not publicly available in common databases, we can construct a highly accurate predicted spectrum by dissecting its structure into its constituent functional groups and analyzing their expected vibrational modes.

The molecule consists of three key vibrating systems:

  • The Carboxylic Acid Moiety (-CH₂COOH): This group is responsible for some of the most characteristic peaks in the spectrum.

  • The Phenolic Group (-OH on the ring): The hydroxyl group gives rise to a distinct, broad absorption.

  • The 1,2,4-Trisubstituted Aromatic Ring: The benzene ring has its own set of characteristic stretching and bending vibrations, which are influenced by the substitution pattern.

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// Define nodes with positions C1 [label="C", pos="0,1.5!", fillcolor="#4285F4"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#4285F4"]; C3 [label="C", pos="-0.8,-2.25!", fillcolor="#4285F4"]; C4 [label="C", pos="0.8,-2.25!", fillcolor="#4285F4"]; C5 [label="C", pos="1.3,-0.75!", fillcolor="#4285F4"]; C6 [label="C", pos="0,-0.0!", fillcolor="#4285F4"];

// Functional Groups OH_phenol [label="O-H (Phenol)", pos="-2.5,1.5!", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#202124"]; O1_phenol [label="O", pos="-2.0,0.75!", fillcolor="#EA4335"]; H1_phenol [label="H", pos="-2.5,0.0!", fillcolor="#FFFFFF", fontcolor="#202124"];

CH3_group [label="C-H (Methyl)", pos="2.8,-2.25!", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; C_methyl [label="C", pos="1.6,-3.5!", fillcolor="#FBBC05"]; H_methyl1 [label="H", pos="1.0,-4.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; H_methyl2 [label="H", pos="2.2,-4.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; H_methyl3 [label="H", pos="2.0,-3.0!", fillcolor="#FFFFFF", fontcolor="#202124"];

COOH_group [label="Carboxylic Acid", pos="2.5,2.5!", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#202124"]; C_methylene [label="CH₂", pos="1.5,2.5!", fillcolor="#34A853"]; C_carboxyl [label="C", pos="2.8,3.0!", fillcolor="#34A853"]; O_carbonyl [label="O", pos="3.8,2.25!", fillcolor="#EA4335"]; O_hydroxyl [label="O", pos="2.8,4.5!", fillcolor="#EA4335"]; H_hydroxyl [label="H", pos="3.8,5.0!", fillcolor="#FFFFFF", fontcolor="#202124"];

// Aromatic Ring Aromatic_Ring [label="Aromatic C=C & C-H", pos="-2.5,-3.5!", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C1 -- O1_phenol; O1_phenol -- H1_phenol; C4 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C2 -- C_methylene; C_methylene -- C_carboxyl; C_carboxyl -- O_carbonyl [style=double]; C_carboxyl -- O_hydroxyl; O_hydroxyl -- H_hydroxyl;

// Connect labels to functional groups edge [style=dashed, color="#202124"]; OH_phenol -- O1_phenol; CH3_group -- C_methyl; COOH_group -- C_carboxyl; Aromatic_Ring -- C3; } dot Figure 1: Molecular structure of 2-(2-Hydroxy-5-methylphenyl)acetic acid with key functional groups highlighted.

Table 1: Predicted Characteristic IR Peaks for 2-(2-Hydroxy-5-methylphenyl)acetic Acid
Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Characteristics & Rationale
~3500 - 2400 O-H Stretch (Carboxylic Acid & Phenol)Extremely broad and strong absorption, likely obscuring the C-H stretches. This breadth is due to extensive intermolecular hydrogen bonding, forming dimers in the solid state. The phenolic O-H and carboxylic O-H bands will overlap significantly.[1][2][3]
~3100 - 3000 C-H Stretch (Aromatic)Medium to weak peaks, appearing as small, sharp signals on top of the broad O-H band. Their position just above 3000 cm⁻¹ is characteristic of sp² hybridized C-H bonds in the aromatic ring.[4][5][6]
~3000 - 2850 C-H Stretch (Aliphatic - CH₂ & CH₃)Medium intensity peaks, appearing just below 3000 cm⁻¹. These arise from the methylene (-CH₂-) bridge and the methyl (-CH₃) group on the ring.[1][3]
~1725 - 1700 C=O Stretch (Carboxylic Acid)Very strong and sharp absorption. This is one of the most prominent peaks in the spectrum. Its position is indicative of a saturated carboxylic acid dimer.[1][3][7]
~1610, ~1500 C=C Stretch (Aromatic Ring)Two to four peaks of variable intensity. These absorptions are due to the stretching vibrations within the benzene ring skeleton.[4][5]
~1465, ~1375 C-H Bend (Aliphatic - CH₂ & CH₃)Medium intensity peaks corresponding to the scissoring/bending vibrations of the methylene and methyl groups.
~1400 - 1200 O-H Bend & C-O Stretch (Coupled)Strong, broad peak. This region is complex due to the coupling of the in-plane O-H bending of the carboxylic acid and the C-O stretching vibration. The phenolic C-O stretch also contributes here.
~950 - 900 O-H Bend (Out-of-Plane)Broad, medium intensity peak characteristic of the out-of-plane bend for a dimeric carboxylic acid.[2]
~860 - 800 C-H Bend (Aromatic Out-of-Plane)Strong peak. The position is highly diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is expected in this region.[4][8]

Comparative Spectral Analysis

To validate our predictions and understand the contribution of each structural component, we will compare our predicted spectrum with the experimental spectra of two closely related molecules: 2-Hydroxyphenylacetic acid and 5-Methylsalicylic acid .

Comparison 1: 2-Hydroxyphenylacetic acid

This molecule is identical to our target but lacks the methyl group at the 5-position on the ring. Its spectrum helps isolate the influence of the methyl group.

  • Key Similarity: The overall shape will be very similar. We expect to see the extremely broad O-H stretch (~3400-2400 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and the complex fingerprint region.

  • Key Difference: The primary difference will be in the C-H stretching and bending regions. 2-Hydroxyphenylacetic acid will lack the aliphatic C-H stretching (~2960, ~2870 cm⁻¹) and bending (~1450, ~1375 cm⁻¹) peaks associated with a methyl group. Furthermore, the aromatic out-of-plane (oop) C-H bending will shift, reflecting the change from a 1,2,4-trisubstituted to a 1,2-disubstituted pattern (typically a strong band around 750 cm⁻¹).[9]

Comparison 2: 5-Methylsalicylic acid

Here, the carboxylic acid group is directly attached to the aromatic ring, eliminating the methylene (-CH₂) spacer. This molecule helps us understand the effect of conjugation and the methylene bridge.

  • Key Similarity: The presence of the phenolic -OH, methyl -CH₃, and carboxylic acid functional groups will lead to many similar peaks, including the broad O-H and the aromatic C-H stretches.

  • Key Difference: The most significant change will be the position of the C=O stretch. In 5-Methylsalicylic acid, the carbonyl group is conjugated with the aromatic ring, which lowers its vibrational frequency. Therefore, the C=O peak is expected to shift to a lower wavenumber (~1680-1660 cm⁻¹) compared to our target molecule (~1725-1700 cm⁻¹). Additionally, the absence of the methylene bridge means there will be no aliphatic -CH₂- stretching or bending vibrations.

Table 2: Comparative IR Peak Positions (cm⁻¹) for Structurally Related Compounds
Vibrational ModePredicted 2-(2-Hydroxy-5-methylphenyl)acetic acidExperimental 2-Hydroxyphenylacetic acidExperimental 5-Methylsalicylic acid
O-H Stretch ~3500 - 2400 (Very Broad)~3380 - 2500 (Very Broad)~3300 - 2500 (Very Broad)
Aromatic C-H Stretch ~3100 - 3000~3050~3050
Aliphatic C-H Stretch ~3000 - 2850N/A~2950 (from -CH₃)
C=O Stretch ~1725 - 1700 (Strong)~1705 (Strong)~1670 (Strong, Conjugated)
Aromatic C=C Stretch ~1610, ~1500~1600, ~1495~1615, ~1490
C-O Stretch / O-H Bend ~1400 - 1200 (Broad, Complex)~1350 - 1200 (Broad, Complex)~1380 - 1200 (Broad, Complex)
Aromatic C-H OOP Bend ~860 - 800 (Strong)~750 (Strong, 1,2-disubst.)~820 (Strong, 1,2,4-trisubst.)

Spectral data for comparison compounds sourced from publicly available databases.

Experimental Protocols

To obtain high-quality IR spectra of solid samples like 2-(2-Hydroxy-5-methylphenyl)acetic acid, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is a modern, rapid, and widely used technique that requires minimal sample preparation.

Causality & Rationale: ATR works on the principle of total internal reflection. An IR beam is passed through a crystal of high refractive index (e.g., diamond or germanium). The sample is placed in intimate contact with the crystal. At the point of reflection, an evanescent wave penetrates a few micrometers into the sample, where it can be absorbed. This makes it ideal for strongly absorbing or thick samples without the need for dilution.

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, allow it to fully evaporate, and then collect a background spectrum. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and any residue from the final sample spectrum.

  • Sample Application: Place a small amount of the powdered 2-(2-Hydroxy-5-methylphenyl)acetic acid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent and adequate pressure is vital for good spectral quality and reproducibility.

  • Collect Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure, remove the bulk of the sample, and clean the crystal surface thoroughly with a soft tissue and an appropriate solvent.

G cluster_0 Clean_Crystal Clean Crystal Surface Collect_Background Collect Background (Air Spectrum) Clean_Crystal->Collect_Background 1. Prepare Apply_Sample Place Powdered Sample on Crystal Collect_Background->Apply_Sample 2. Load Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure 3. Contact Collect_Spectrum Acquire Sample Spectrum Apply_Pressure->Collect_Spectrum 4. Measure Clean_Again Clean Crystal Post-Analysis Collect_Spectrum->Clean_Again 5. Finish

Method 2: Potassium Bromide (KBr) Pellet

This is a traditional transmission method that involves dispersing the sample in a solid matrix that is transparent to infrared radiation.

Causality & Rationale: For transmission spectroscopy, the sample must be sufficiently thin and uniform to allow light to pass through without excessive scattering or total absorption. Grinding the solid sample with dry KBr powder and pressing it into a thin, transparent pellet achieves this. The KBr acts as a diluent and a matrix, minimizing light scattering from the solid particles. It is critical to use spectroscopy-grade, dry KBr, as water has a very strong IR absorbance that can obscure large portions of the spectrum.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Add the sample and KBr to a clean agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to prevent scattering.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump for 1-2 minutes to remove trapped air and moisture, which can cause the pellet to be opaque.

  • Pressing: Gradually apply pressure (typically 7-10 tons) for several minutes. The KBr/sample mixture will fuse into a transparent or translucent disc.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum, using a background scan of the empty sample compartment.

Conclusion

The infrared spectrum of 2-(2-Hydroxy-5-methylphenyl)acetic acid is dominated by the characteristic absorptions of its carboxylic acid and phenolic functional groups. An extremely broad O-H stretching band from approximately 3500 to 2400 cm⁻¹ and a very strong C=O stretching peak around 1710 cm⁻¹ are its most definitive features. Further structural information is provided by the aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and a strong out-of-plane C-H bending vibration around 820 cm⁻¹, which is diagnostic of its 1,2,4-trisubstituted aromatic ring. By comparing these predicted peaks with the empirical spectra of 2-hydroxyphenylacetic acid and 5-methylsalicylic acid, we can confidently assign these vibrational modes and understand how specific structural elements, such as the methyl group and the methylene bridge, influence the final spectrum. The experimental protocols provided herein offer a robust methodology for obtaining high-quality, reproducible data for this and similar compounds.

References

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved March 4, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved March 4, 2026, from [Link]

  • Scribd. (n.d.). IR Correlation Table. Retrieved March 4, 2026, from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2021). Vibrational modes of acetic acid dimer (CH3−COOH)2, strongly coupled to the IR-active O−H stretching mode. Retrieved March 4, 2026, from [Link]

  • American Chemical Society. (1992). Automatic interpretation of infrared spectra: recognition of aromatic substitution patterns using neural networks. ACS Publications. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved March 4, 2026, from [Link]

  • Wiley. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (2000). Ab initio study of the vibrational properties of acetic acid monomers and dimers. Physical Chemistry Chemical Physics. Retrieved March 4, 2026, from [Link]

  • ChemEurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved March 4, 2026, from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2021). Raman-active low-frequency vibrational modes of acetic acid dimer. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). IR absorbance spectrum of p-cresol/dodecylguanidine 1:1 dissolved in CCl4. Retrieved March 4, 2026, from [Link]

  • American Chemical Society. (2004). A Vibrational Sum Frequency Spectroscopy Study of the Liquid−Gas Interface of Acetic Acid−Water Mixtures: 2. Orientation Analysis. The Journal of Physical Chemistry B. Retrieved March 4, 2026, from [Link]

  • AIP Publishing. (2001). Unusual vibrational dynamics of the acetic acid dimer. The Journal of Chemical Physics. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of p-cresol: characteristic peaks and molecular vibrations. Retrieved March 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Reference - Table of Characteristic IR Absorptions. Retrieved March 4, 2026, from [Link]

  • Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved March 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). p-Cresol. PubChem. Retrieved March 4, 2026, from [Link]

  • Northern Illinois University. (n.d.). Simplified Infrared Correlation Chart. Retrieved March 4, 2026, from [Link]

  • Chemistry Solutions. (n.d.). Infrared Correlation Chart. Retrieved March 4, 2026, from [Link]

  • National Institutes of Health. (2006). Theoretical modeling of infrared spectra of hydrogen-bonded crystals of salicylic acid. PubMed. Retrieved March 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Salicylic acid. NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Homosalate. NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). Salicylic acid - Optional[FTIR] - Spectrum. Retrieved March 4, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved March 4, 2026, from [Link]

Sources

comparative synthesis costs of 2-(2-Hydroxy-5-methylphenyl)acetic acid vs commercial sources

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative synthesis analysis for 2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS: 41873-66-9), contrasting commercial sourcing against in-house production.

Strategic Sourcing vs. Laboratory Production

Executive Summary

2-(2-Hydroxy-5-methylphenyl)acetic acid (also known as 5-methyl-2-hydroxyphenylacetic acid) is a specialized building block often used in the synthesis of benzofuran derivatives, auxin analogs, and pharmaceutical intermediates.

  • The "Buy" Scenario: Commercial sources are limited to specialty "building block" catalogs (e.g., Enamine, BLDpharm). It is rarely a stock item, often requiring lead times of 2-4 weeks with costs exceeding

    
    300 per gram .
    
  • The "Make" Scenario: The molecule can be synthesized in two steps from commodity chemicals (p-Cresol and Glyoxylic Acid ) for a raw material cost (RMC) of less than $2.00 per gram .

  • Recommendation: For requirements >10 grams, in-house synthesis is strongly recommended due to the massive cost arbitrage and the reliability of the "Mandelic Acid" route.

Technical Profile & Lactone Equilibrium

Researchers must be aware that this molecule exists in a pH-dependent equilibrium with its lactone form, 5-methylbenzofuran-2(3H)-one .

  • Acid Form (Target): Soluble in aqueous base. Preferred for further coupling reactions involving the carboxylic acid.

  • Lactone Form: Formed under acidic conditions or thermal dehydration. Often the stable solid form upon isolation.

Equilibrium Acid 2-(2-Hydroxy-5-methylphenyl) acetic acid (Open Chain) Lactone 5-Methylbenzofuran-2(3H)-one (Cyclic Lactone) Acid->Lactone Acid / Heat (-H₂O) Lactone->Acid 1. NaOH (aq) 2. Mild H+

Figure 1: The reversible cyclization between the target acid and its lactone.

Commercial Landscape Analysis

ParameterCommercial Source (Buy)In-House Synthesis (Make)
Availability Low (Typically "Inquire" or 4-week lead)Immediate (Reagents are commodities)
Purity typically >95%>98% (Recrystallization is effective)
Cost Estimate $150 - $300 / g <$2.00 / g (Raw Materials)
Scalability Linear cost increaseEconomies of scale apply
Risk Supply chain delays, batch variabilitySafety hazards (HI/Red P handling)

Market Insight: Major catalogs (Sigma, Fisher) often list this item but fulfill via third-party aggregators (Enamine, WuXi), inflating costs and delivery times.

Synthetic Pathways[2][3][4]

Two primary routes exist. The Mandelic Acid Route is superior for scalability and atom economy. The Willgerodt-Kindler Route is a viable backup if glyoxylic acid is unavailable.

Route A: The Mandelic Acid Pathway (Recommended)

This route mimics the industrial synthesis of hydroxyphenylacetic acids. It uses the ortho-specific condensation of phenols with glyoxylic acid.

  • Condensation: p-Cresol reacts with glyoxylic acid under basic conditions to form 2-hydroxy-5-methylmandelic acid .

  • Reduction: The benzylic hydroxyl group is reduced using Hydriodic Acid (HI) and Red Phosphorus (Red P).[1][2]

Route B: The Willgerodt-Kindler Pathway[3][6]
  • Fries Rearrangement: p-Cresyl acetate

    
     2-Hydroxy-5-methylacetophenone.
    
  • Willgerodt Reaction: Ketone + Sulfur + Morpholine

    
     Thioamide.
    
  • Hydrolysis: Thioamide

    
     Acid.
    

Critique: Route B involves three distinct steps, noxious reagents (sulfur/morpholine), and lower overall yields (~40-50%). Route A is preferred.

SynthesisRoutes pCresol p-Cresol (Commodity Start) Mandelic Intermediate: 2-Hydroxy-5-methyl- mandelic acid pCresol->Mandelic Route A: NaOH, 50°C (Ortho-condensation) Acetophenone Intermediate: 2-Hydroxy-5-methyl- acetophenone pCresol->Acetophenone Route B: Ac₂O then AlCl₃ (Fries Rearr.) Glyoxylic Glyoxylic Acid Glyoxylic->Mandelic Target TARGET: 2-(2-Hydroxy-5-methylphenyl) acetic acid Mandelic->Target HI / Red P (Reductive Dehydroxylation) Acetophenone->Target 1. S₈, Morpholine 2. Hydrolysis

Figure 2: Comparison of Synthetic Strategies. Route A (Green path) offers the most direct access.

Detailed Experimental Protocol (Route A)

Safety Warning: This protocol uses Hydriodic Acid (HI) and Red Phosphorus . This combination can generate Phosphine (PH₃) gas, which is fatal if inhaled. Work strictly in a functioning fume hood. Scrub exhaust gases through bleach solution.

Step 1: Synthesis of 2-Hydroxy-5-methylmandelic Acid
  • Reagents: Dissolve p-Cresol (10.8 g, 0.1 mol) and NaOH (8.0 g, 0.2 mol) in Water (30 mL).

  • Addition: Cool to 15°C. Slowly add Glyoxylic Acid (50% aq. solution, 14.8 g, 0.1 mol) dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 18 hours. The solution will darken.

  • Workup: Acidify with concentrated HCl to pH 1-2. Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry organics (

    
    ) and evaporate. The crude mandelic acid is often a thick oil or sticky solid. Proceed directly to reduction.
    
Step 2: Reductive Dehydroxylation (Kiliani Reduction)
  • Setup: In a round-bottom flask equipped with a reflux condenser, place the crude Mandelic intermediate (approx. 18 g).

  • Reagents: Add Acetic Acid (30 mL), Hydriodic Acid (57%, 20 mL), and Red Phosphorus (3.0 g).

  • Reflux: Heat to reflux (approx. 110°C) for 3-4 hours. Note: Iodine vapor will be visible.

  • Filtration: Cool the mixture. Filter off unreacted phosphorus through a glass frit or Celite pad. Wash the pad with a little acetic acid.

  • Quench: Pour the filtrate into Water (100 mL) containing Sodium Bisulfite (approx. 2 g) to reduce iodine (decolorizing the solution from dark red to yellow).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash organic layer with Brine. Dry over

      
      .
      
    • Evaporate solvent to yield an off-white solid.

    • Recrystallization: Recrystallize from Benzene/Petroleum Ether or Toluene to obtain pure white needles.

    • Yield: Typically 60-75% overall from p-Cresol.

Characterization Data (Expected)
  • Appearance: White crystalline needles.

  • Melting Point: 118–120°C.[3]

  • 1H NMR (CDCl3):

    
     2.25 (s, 3H, Ar-CH3), 3.65 (s, 2H, CH2-COOH), 6.7-7.0 (m, 3H, Ar-H). (Note: Phenolic OH and COOH protons are broad/exchangeable).
    

References

  • Sigma-Aldrich. Product Entry: 2-(2-hydroxy-5-methylphenyl)acetic acid (CAS 41873-66-9).[3] Retrieved from .

  • Kalikar, R. et al. (1986).[4] "Synthesis of 4-hydroxymandelic acid and its derivatives." Journal of Chemical Technology & Biotechnology, 36(1), 38-46.[4] (Describes the general condensation of phenols with glyoxylic acid).

  • Albouy, D. et al. (1997).[2] "Regenerative role of the red phosphorus in the couple 'HI/P'." Journal of Organometallic Chemistry, 529, 295-299.[2] Link

  • Mundy, B. P. (2005). Name Reactions and Reagents in Organic Synthesis. "Willgerodt-Kindler Reaction."[5][6] Wiley-Interscience.[5]

  • Enamine Ltd. Building Blocks Catalog. (Pricing benchmark for substituted phenylacetic acids). .[7][8]

Sources

crystal structure data for 2-(2-Hydroxy-5-methylphenyl)acetic acid validation

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystal Structure Validation of 2-(2-Hydroxy-5-methylphenyl)acetic Acid

Executive Summary

2-(2-Hydroxy-5-methylphenyl)acetic acid (HMPA) is a critical intermediate in the synthesis of bioactive heterocycles, particularly benzofuranones and lactone-based pharmaceuticals. Its structural validation is frequently complicated by its propensity to undergo intramolecular cyclization to form 5-methyl-2(3H)-benzofuranone .

This guide provides a rigorous technical comparison of validation methodologies, focusing on Single Crystal X-Ray Diffraction (SCXRD) as the definitive standard for distinguishing the free acid from its lactone derivative and other isomers. We compare SCXRD against Powder XRD (PXRD), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR), providing a decision matrix for researchers in drug development.

Structural Analysis: The Acid vs. Lactone Challenge

The primary challenge in validating HMPA is confirming the integrity of the carboxylic acid chain in the presence of the ortho-hydroxyl group.

The Crystal Structure Models
  • Free Acid (HMPA):

    • Lattice Characteristic: Typically crystallizes in monoclinic or triclinic systems (e.g., space group P2₁/c) involving strong intermolecular hydrogen bonding.

    • Key Motif: Formation of centrosymmetric carboxylic acid dimers (

      
       synthon) and an intramolecular O–H···O hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.
      
    • Packing: Stabilized by

      
      -
      
      
      
      stacking of the phenyl rings, influenced by the steric bulk of the 5-methyl group.
  • Lactone (5-Methyl-2-benzofuranone):

    • Lattice Characteristic: Often crystallizes in orthorhombic systems (e.g., Pbca) lacking the carboxylic acid dimer motif.

    • Key Motif: Absence of strong O–H donors; packing is dominated by weak C–H···O interactions and dipole-dipole alignment of the carbonyl groups.

Comparative Data: Expected Crystallographic Parameters

Table 1: Predicted Structural Parameters based on o-Hydroxyphenylacetic Acid Analogs [1, 2]

FeatureFree Acid (HMPA) Lactone (Benzofuranone) Validation Significance
Space Group P2₁/c (Common for acids)Pbca or P2₁2₁2₁Determines packing efficiency.
H-Bonding Strong O–H···O (Inter & Intra)Weak C–H···OAcid form shows broad IR -OH bands; Lactone does not.
C=O Bond Length ~1.21–1.25 Å (Acid)~1.19–1.21 Å (Ester/Lactone)Shorter bond in lactone indicates higher bond order.
C–O Bond Length ~1.32 Å (Acid)~1.36 Å (Ester linkage)Distinguishable by high-resolution SCXRD.
Torsion Angle C(Ar)–C–C–COOH

90°
Planar/Rigid Ring SystemLactone is conformationally locked; Acid is flexible.

Experimental Validation Protocols

Protocol A: Single Crystal Growth (SCXRD)

The Gold Standard for Absolute Configuration and Tautomeric State.

  • Solvent Selection: Use a solvent that suppresses lactonization. Avoid acidic conditions.

    • Recommended: Slow evaporation from Ethyl Acetate/Hexane (1:1) or Acetonitrile at 4°C.

    • Avoid: Methanol with trace acid (promotes esterification) or high heat (promotes lactonization).

  • Crystal Mounting: Select a prism-like crystal (

    
     mm). Mount on a glass fiber or Kapton loop using inert oil to prevent dehydration.
    
  • Data Collection: Collect at 100 K (cryogenic) to reduce thermal motion of the methyl group and precise localization of the hydroxyl hydrogen atom.

  • Refinement: Locate the carboxylic acid proton in the difference Fourier map. Its presence confirms the open-ring acid form.

Protocol B: Powder X-Ray Diffraction (PXRD)

For Bulk Phase Purity and Polymorph Screening.

  • Sample Prep: Lightly grind the bulk solid. Do not over-grind (mechanochemical energy can induce lactonization in sensitive o-hydroxy acids).

  • Scan Parameters: 2

    
     range 5°–40°, step size 0.02°.
    
  • Analysis: Compare experimental pattern with the calculated pattern from the SCXRD model (Protocol A).

    • Red Flag: Appearance of new peaks not present in the calculated pattern suggests partial conversion to lactone or a solvate.

Comparative Analysis of Validation Methods

Table 2: Method Performance Matrix

MethodSpecificity for HMPASensitivity to LactoneThroughputRecommendation
SCXRD High (Absolute proof)High (Visualizes molecular geometry)LowPrimary Validation for new batches/standards.
PXRD Medium (Fingerprint only)Medium (Requires reference pattern)HighRoutine QC for bulk production.
¹H NMR High (Chemical shift)High (Distinct -CH₂- shifts)HighIn-process control (dissolved state only).
IR (Solid) MediumHigh (C=O stretch shift)HighQuick check for cyclization (Lactone C=O > 1750 cm⁻¹).

Visualization of Validation Workflow

The following diagram illustrates the decision logic for validating 2-(2-Hydroxy-5-methylphenyl)acetic acid, distinguishing it from its lactone and other impurities.

ValidationWorkflow Start Sample: 2-(2-Hydroxy-5-methylphenyl)acetic Acid Solubility Solubility Test (DMSO-d6) Start->Solubility NMR 1H NMR Analysis (Check methylene protons) Solubility->NMR Decision1 Singlet at ~3.5 ppm? NMR->Decision1 LactonePath Shift to ~3.8 ppm (Lactone Form) Decision1->LactonePath No (Shifted) AcidPath Confirmed Acid Structure Decision1->AcidPath Yes Crystallization Crystallization (EtOAc/Hexane, 4°C) AcidPath->Crystallization SCXRD SCXRD Analysis (100 K) Crystallization->SCXRD StructureCheck Check C-O Bond Lengths & H-Bonding SCXRD->StructureCheck ResultAcid VALIDATED: Free Acid (Dimers, R2,2(8)) StructureCheck->ResultAcid C-O ~1.32Å C=O ~1.23Å ResultLactone REJECTED: Lactone (No Acid Proton) StructureCheck->ResultLactone C-O ~1.36Å C=O ~1.20Å

Caption: Logical workflow for structural validation, prioritizing NMR for rapid screening and SCXRD for definitive solid-state characterization.

Mechanistic Insights for Researchers

The Lactonization Trap

Researchers must be aware that 2-(2-Hydroxy-5-methylphenyl)acetic acid is thermodynamically primed to cyclize. In the solid state, the acid is kinetically trapped by the high energy barrier of breaking the crystal lattice (dimer dissociation). However, in solution or upon melting, the ortho-hydroxyl group attacks the carboxylic carbonyl, releasing water and forming the lactone.

  • Implication for XRD: If your crystal structure solves in an orthorhombic space group with a unit cell volume smaller than expected for the acid dimer, suspect the lactone.

  • Implication for Storage: Store the validated acid at -20°C under desiccant to prevent moisture-mediated surface lactonization.

Spectroscopic Correlates
  • NMR (DMSO-d₆): The methylene protons (

    
    ) of the acid appear as a singlet around 3.4–3.6 ppm . In the lactone, these protons are deshielded to 3.7–3.9 ppm  due to the ring strain and ester functionality [3].
    
  • IR (ATR): The acid carbonyl stretch appears at 1700–1720 cm⁻¹ (H-bonded). The lactone carbonyl shifts significantly to 1750–1780 cm⁻¹ [4].

References

  • Cambridge Structural Database (CSD) . Crystal Structure of 2-Hydroxyphenylacetic acid (Refcode: HYPAC). CCDC. Available at: [Link]

  • Gowda, B. T., et al. (2007). "Crystal structure of (2-hydroxyphenyl)acetic acid." Acta Crystallographica Section E, 63(12), o4606. Available at: [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General reference for NMR shifts of acids vs lactones).
  • Nakanishi, K. (1962). Infrared Absorption Spectroscopy. Holden-Day. (Standard reference for lactone carbonyl shifts).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Hydroxy-5-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper disposal of chemical reagents like 2-(2-Hydroxy-5-methylphenyl)acetic acid is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step framework for its safe and compliant disposal, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Initial Precautions

2-(2-Hydroxy-5-methylphenyl)acetic acid, while specific toxicity data is limited, should be handled as a hazardous substance due to its phenolic and acidic functional groups. Phenolic compounds can be irritants and may have toxic properties. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE).

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, ensure the following safety measures are in place:

  • Ventilation: All handling of the compound, including weighing and solution preparation, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Phenolic compounds can cause skin irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]To protect against accidental splashes.
Lab Coat A standard, long-sleeved laboratory coat.To protect the skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator is necessary.To prevent inhalation of the compound.
Waste Segregation and Containerization: A Foundational Step

Proper segregation and containerization of chemical waste are paramount to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Containerization Protocol:

  • Waste Identification: All waste containing 2-(2-Hydroxy-5-methylphenyl)acetic acid must be classified as hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[1] For acidic compounds, high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "2-(2-Hydroxy-5-methylphenyl)acetic acid," and any known hazard pictograms (e.g., irritant). The label should also include the accumulation start date.

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be away from incompatible materials, such as bases and strong oxidizing agents.

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a separate, clearly labeled container for solid hazardous waste.[1]

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

The Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Hydroxy-5-methylphenyl)acetic acid.

DisposalWorkflow start Generation of 2-(2-Hydroxy-5-methylphenyl)acetic acid Waste assess_form Assess Waste Form (Solid or Liquid?) start->assess_form solid_waste Solid Waste (e.g., contaminated gloves, paper) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_form->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area (SAA) containerize_solid->storage containerize_liquid->storage full_container Is Container >90% Full? storage->full_container full_container->storage No request_pickup Request Waste Pickup from EHS Department full_container->request_pickup Yes end Compliant Disposal request_pickup->end

Caption: Disposal workflow for 2-(2-Hydroxy-5-methylphenyl)acetic acid.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and informed response is crucial to mitigate risks.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS or emergency response team.

  • Small Spills: For small spills (generally less than 100 mL of a dilute solution), if you are trained and have the appropriate spill kit, you may proceed with cleanup.

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station and seek medical attention.[4]

    • Inhalation: Move to fresh air immediately and seek medical attention.

Final Disposal and Regulatory Compliance

The ultimate disposal of 2-(2-Hydroxy-5-methylphenyl)acetic acid must be conducted by a licensed hazardous waste disposal facility.

Final Disposal Steps:

  • Waste Pickup: When your hazardous waste container is approximately 90% full, arrange for a pickup by your institution's EHS department or a contracted hazardous waste handler.[1]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Regulatory Adherence: The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) and regulations set forth by the Environmental Protection Agency (EPA). Adherence to these regulations is a legal requirement.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • CPAChem. (2023, May 17). Safety data sheet for Phenylacetic acid. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

  • HW Drugs. EPA Subpart P Regulations. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Acetic Acid. [Link]

  • Eurofins. federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria. [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes. [Link]

  • Indiana Department of Environmental Management. Characteristic and Listed Hazardous Wastes. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

Sources

Personal protective equipment for handling 2-(2-Hydroxy-5-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 2-(2-Hydroxy-5-methylphenyl)acetic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS No. 41873-66-9). As a compound with known irritant properties, adherence to rigorous safety procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This document moves beyond a simple checklist, offering a framework of understanding to empower you to work with this chemical confidently and safely.

Understanding the Hazard Profile

2-(2-Hydroxy-5-methylphenyl)acetic acid is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards associated with this compound are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The presence of the GHS07 pictogram, an exclamation mark, signals these irritant qualities.[1] Understanding these specific hazards is the first step in implementing an effective safety plan. The protocols outlined below are designed to mitigate these risks at every stage of handling.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, the primary method for exposure control should be through robust engineering controls.

  • Ventilation: Always handle 2-(2-Hydroxy-5-methylphenyl)acetic acid in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3] This is critical to minimize the risk of respiratory irritation.[2]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been tested within the last year.[2][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles with side protection or a face shield.[2]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat and close-toed footwear.[2]Recommended if weighing outside of a fume hood. A NIOSH-approved respirator with an appropriate particulate filter.[2][3]
Dissolving and Solution Handling Chemical splash goggles and a face shield.[2][3]Chemical-resistant gloves (e.g., nitrile).[2]Chemical-resistant apron or coveralls over a laboratory coat.[3]Not typically required if performed in a fume hood.
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a full-face shield.[2][5]Elbow-length, chemical-resistant gloves.[5]Chemical-resistant suit or coveralls.[5]A NIOSH-approved respirator with organic vapor cartridges may be necessary depending on the scale and ventilation.[3]

The Rationale Behind PPE Selection:

  • Eye and Face Protection: Given that this compound causes serious eye irritation, protection against splashes and airborne particles is crucial. Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement.[2]

  • Hand Protection: The selection of gloves should be based on chemical compatibility and the duration of the task. Nitrile gloves generally offer adequate protection for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A standard lab coat is sufficient for small-scale operations. However, for larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[3]

  • Respiratory Protection: While engineering controls are the primary means of respiratory protection, a respirator may be necessary in situations with inadequate ventilation or during the cleanup of a large spill.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation:

  • Designate a Handling Area: Cordon off a specific area for handling the chemical, preferably within a fume hood.

  • Assemble all Necessary Equipment: Have all required PPE, spill cleanup materials, and waste containers ready before you begin.

Handling:

  • Don Appropriate PPE: Refer to the table above for the correct level of protection for your intended task.

  • Minimize Dust Generation: When handling the solid form, use techniques that minimize the creation of dust.

  • Controlled Dispensing: Open containers with care and slowly dispense the required amount.

  • Maintain Good Housekeeping: Clean up any minor spills immediately.

  • Wash Hands Thoroughly: After handling the chemical and before leaving the laboratory, wash your hands with soap and water.[2]

Spill Management and Disposal Plan

In the event of a spill, a calm and methodical response is essential.

Spill Response Workflow:

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill (Contact EHS) SmallSpill->LargeSpill No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE Yes Contain Contain the Spill with Absorbent Material DonPPE->Contain Cleanup Carefully Scoop/Sweep Up Material Contain->Cleanup Dispose Place in a Labeled, Sealed Waste Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate RemovePPE Remove & Dispose of Contaminated PPE Decontaminate->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash End Spill Managed Wash->End

Caption: Workflow for managing a chemical spill in the laboratory.

Disposal:

  • Waste Collection: All waste materials contaminated with 2-(2-Hydroxy-5-methylphenyl)acetic acid, including used PPE and spill cleanup debris, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle 2-(2-Hydroxy-5-methylphenyl)acetic acid, ensuring a safe environment for yourself and your colleagues.

References

  • MetaSci. Safety Data Sheet 2-Hydroxyphenylacetic acid. Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • CPAChem. Safety data sheet. Available at: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. Available at: [Link]

  • PubChem. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134. Available at: [Link]

  • Australian Government Department of Health. Acetic acid, methoxy-: Human health tier II assessment. Available at: [Link]

  • PubMed. Toxicity studies and anti-arthritic effect of mandelic acid (2-hydroxy -2-phenyl acetic acid) using in vitro and in vivo techniques. Available at: [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2-METHYL-5-HYDROXYETHYLAMINOPHENOL. Available at: [Link]

Sources

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